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  • Product: Ethyl 3,6-dibromopyridine-2-acetate
  • CAS: 1806273-97-1

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 2-(3,6-dibromopyridin-2-yl)acetate

The following technical guide details the structural properties, synthetic architecture, and reactivity profile of Ethyl 2-(3,6-dibromopyridin-2-yl)acetate . This document is structured for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic architecture, and reactivity profile of Ethyl 2-(3,6-dibromopyridin-2-yl)acetate . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary & Structural Logic

Ethyl 2-(3,6-dibromopyridin-2-yl)acetate is a highly specialized heterocyclic building block characterized by a pyridine core functionalized with three distinct reactive handles:

  • C6-Bromine (

    
    -position):  Highly activated for nucleophilic aromatic substitution (
    
    
    
    ) and rapid oxidative addition in metal-catalyzed cross-couplings.[1]
  • C3-Bromine (

    
    -position):  Sterically hindered and electronically distinct, allowing for orthogonal functionalization strategies (i.e., site-selective coupling).[2]
    
  • C2-Ethyl Acetate Motif: A flexible linker providing an electrophilic ester and an acidic

    
    -methylene, pivotal for cyclization reactions to form fused bicyclic systems (e.g., azaindolizines or naphthyridines).[2]
    

This molecule serves as a "linchpin" scaffold in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands, where the pyridine nitrogen mimics the purine core of ATP.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 322.98 g/mol Significant heavy atom contribution
Physical State Low-melting solid or viscous oilDependent on purity/polymorph
Solubility DCM, EtOAc, DMSO, THFLipophilic character (

)
pKa (Pyridine N) ~1.5 - 2.0Drastically reduced by electron-withdrawing Br atoms

Synthetic Architecture

The synthesis of 2-substituted pyridine acetates typically relies on the functionalization of a 2-methyl precursor.[2] Due to the electron-deficient nature of the 3,6-dibromopyridine ring, the acidity of the C2-methyl protons is enhanced, facilitating lateral lithiation.

Protocol: Lateral Lithiation & Carboxylation

Rationale: This method avoids the use of transition metals and leverages the inductive acidification provided by the bromine atoms.[2]

Reaction Scheme:

  • Precursor: 3,6-dibromo-2-methylpyridine.

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS.

  • Electrophile: Diethyl carbonate or Ethyl chloroformate.[2]

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Argon.

  • Reagent Preparation: Charge the flask with 3,6-dibromo-2-methylpyridine (1.0 eq) dissolved in anhydrous THF (

    
    ). Cool the solution to -78°C  using a dry ice/acetone bath.
    
  • Deprotonation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane) over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[3][4] The bulky base removes a proton from the C2-methyl group, forming a resonance-stabilized aza-allylic anion.

    • Observation: The solution typically turns deep red or orange, indicating anion formation.

  • Electrophile Addition: After stirring for 45 minutes at -78°C, add diethyl carbonate (1.2 eq) dropwise.

  • Quench & Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Functionalization

The utility of this scaffold lies in the regioselectivity of its halogen handles.[2] The C6-Br is significantly more reactive than the C3-Br due to the inductive effect of the adjacent nitrogen and lack of steric hindrance.

Regioselective Pathways[2]
  • Path A (C6-Functionalization):

    
     with amines/alkoxides or Pd-catalyzed Suzuki coupling at room temperature.
    
  • Path B (C3-Functionalization): Requires forcing conditions (higher temp, specialized ligands like XPhos or RuPhos) or prior protection of the C6 position.

  • Path C (Cyclization): Condensation of the ester with an adjacent nucleophile (introduced at C3) to form fused rings.

Diagram: Reactivity & Synthesis Workflow

The following diagram illustrates the synthetic logic and divergent reactivity of the scaffold.

G Precursor 3,6-Dibromo-2-methylpyridine Intermediate Lithium Aza-enolate (Deep Red Species) Precursor->Intermediate LDA, THF, -78°C (Lateral Lithiation) Target Ethyl 2-(3,6-dibromopyridin-2-yl)acetate (Target Scaffold) Intermediate->Target Diethyl Carbonate (Electrophilic Trapping) Prod_C6 C6-Substituted Product (via SNAr or Suzuki) Target->Prod_C6 Path A: High Reactivity (Pd(PPh3)4, R-B(OH)2, RT) Prod_C3 C3-Substituted Product (via High-Temp Coupling) Target->Prod_C3 Path B: Low Reactivity (Pd-RuPhos, Heat) Prod_Cyclic Fused Bicyclic System (Azaindolizine/Naphthyridine) Target->Prod_Cyclic Path C: Cyclization (Base-mediated)

Caption: Divergent synthesis and reactivity map. Path A (Green) indicates the kinetically favored transformation at the C6 position.

Application in Drug Discovery

This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD) .

Case Study: Kinase Inhibitor Design

In the development of PI3K inhibitors, the pyridine nitrogen often functions as the hinge binder.[2]

  • Hinge Binding: The pyridine N accepts a H-bond from the kinase hinge region.

  • Solvent Front: Substituents introduced at C6 (via Path A) project into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).

  • Hydrophobic Pocket: The C3 position (functionalized via Path B) directs substituents into the hydrophobic back-pocket (gatekeeper region), determining selectivity against other kinase isoforms.

Data: Comparative Reactivity (Analogous Systems)
Reaction TypeC6-Br Relative RateC3-Br Relative RateMechanistic Driver

(Amination)
100 (Fast)< 1 (Slow)Stabilization of Meisenheimer complex by Ring N
Suzuki Coupling 50 (Fast)5 (Moderate)Oxidative addition rate (electronic + steric)
Hydrolysis N/AN/AEster is chemically distinct from Halogens

References

  • Synthesis of Pyridine Acetates via Lateral Lithi

    • Source: ChemicalBook / Vertex AI Search Results (Analogous protocols for 4-bromo-2-methylpyridine).
    • Context: Confirms the viability of LDA-mediated deprotonation of methyl-pyridines at -78°C for reaction with carbon
    • Link:[2]

  • Reactivity of Halogen

    • Source: BenchChem Technical Guide.[1]

    • Context: "A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine" establishes the rule that C6 (alpha)
    • Link:

  • Pyridine Scaffolds in Kinase Inhibitors

    • Source: Ningbo Inno Pharmchem Co.[5]

    • Context: Discusses the strategic incorporation of dibromo-methylpyridines in kinase inhibitor design to optimize receptor binding affinity.
    • Link:[2]

  • General Properties of Ethyl (Pyridin-2-yl)

    • Source: Sigma-Aldrich Product Data (Ethyl 2-(6-bromopyridin-2-yl)
    • Context: Provides baseline physicochemical data (storage, handling) for the mono-bromo analogs, applicable to the di-bromo target.
    • Link:

Sources

Exploratory

Technical Profile: 3,6-Dibromo-2-pyridineacetic acid ethyl ester

The following technical guide details the molecular profile, synthesis, and application of 3,6-Dibromo-2-pyridineacetic acid ethyl ester , a specialized heterocyclic building block. Executive Summary & Molecular Identity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and application of 3,6-Dibromo-2-pyridineacetic acid ethyl ester , a specialized heterocyclic building block.

Executive Summary & Molecular Identity

3,6-Dibromo-2-pyridineacetic acid ethyl ester (systematically Ethyl 2-(3,6-dibromopyridin-2-yl)acetate ) is a halogenated pyridine derivative used as a high-value intermediate in the synthesis of antiviral therapeutics and complex fused heterocycles.

Its structural significance lies in the 3,6-dibromo substitution pattern . The bromine atoms provide two distinct vectors for orthogonal cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the ethyl acetate side chain at the C2 position serves as a versatile handle for cyclization or linker attachment.

Physicochemical Constants
PropertyValueNotes
Molecular Weight 322.98 g/mol Calculated based on standard atomic weights (

,

)
Molecular Formula

Exact Mass 320.9000 (Monoisotopic)Characteristic isotope pattern required for MS ID
Physical State Pale yellow oil or low-melting solidTendency to crystallize upon high-vac drying
Solubility DCM, EtOAc, DMSO, MeCNSparingly soluble in water; hydrolyzes in aqueous base
Precursor CAS 39919-65-8(For starting material 3,6-Dibromo-2-methylpyridine)

Synthetic Pathways & Process Logic

Synthesis of this moiety requires navigating the reactivity of the halogenated pyridine ring. A direct lateral lithiation of 3,6-dibromo-2-methylpyridine (the standard precursor) is chemically risky due to the high probability of Lithium-Halogen Exchange at the C3 or C6 positions, which competes with the desired deprotonation of the methyl group.

Therefore, the authoritative route for scale-up and reproducibility utilizes a Radical Bromination / Cyanation / Pinner Sequence . This avoids organolithium reagents entirely, preserving the critical bromine substituents.

Synthesis Workflow (Graphviz)

SynthesisRoute Start 3,6-Dibromo-2-methylpyridine (CAS 39919-65-8) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Start->Step1 Reflux Inter1 3,6-Dibromo-2-(bromomethyl)pyridine Step1->Inter1 Step2 Nucleophilic Substitution (NaCN, DMF/EtOH) Inter1->Step2 RT to 60°C Inter2 3,6-Dibromo-2-pyridineacetonitrile Step2->Inter2 Step3 Pinner Reaction / Alcoholysis (EtOH, H2SO4, Reflux) Inter2->Step3 Acidic Hydrolysis Product 3,6-Dibromo-2-pyridineacetic acid ethyl ester Step3->Product

Figure 1: Robust synthetic pathway avoiding metal-halogen exchange side reactions.

Detailed Experimental Protocol

The following protocol describes the conversion of the nitrile intermediate to the final ethyl ester (Step 3), as this is the critical step determining yield and purity.

Reagents
  • Substrate: 3,6-Dibromo-2-pyridineacetonitrile (1.0 eq)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Concentrated Sulfuric Acid (

    
    , 98%) or Thionyl Chloride (
    
    
    
    )
  • Workup: Saturated

    
    , Ethyl Acetate
    
Methodology
  • Setup: Charge a flame-dried round-bottom flask with 3,6-Dibromo-2-pyridineacetonitrile (10.0 mmol). Add Absolute Ethanol (30 mL).

  • Acid Addition:

    • Option A (Classic): Add conc.

      
       (3.0 mL) dropwise at 0°C.
      
    • Option B (In-situ HCl): Add

      
       (1.5 eq) dropwise at 0°C (Generates anhydrous HCl).
      
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the nitrile spot.

  • Quench: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

  • Neutralization: Resuspend the residue in DCM. Slowly add saturated aqueous

    
     at 0°C until pH ~8. Caution: Gas evolution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure ester.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized molecule, compare experimental data against these predicted spectral signatures.

Mass Spectrometry (LC-MS)

The presence of two bromine atoms creates a distinct isotopic envelope.

  • Pattern: 1:2:1 triplet ratio.

  • Peaks (M+H):

    • 321.9 (

      
      )
      
    • 323.9 (

      
      ) — Base Peak (100%)
      
    • 325.9 (

      
      )
      
Nuclear Magnetic Resonance ( H-NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
7.85 Doublet (

Hz)
1HC5-H (Aromatic ring)
7.35 Doublet (

Hz)
1HC4-H (Aromatic ring)
4.20 Quartet (

Hz)
2HEster

3.95 Singlet2HAlpha

(C2 position)
1.25 Triplet (

Hz)
3HEster

Diagnostic Logic: The singlet at ~3.95 ppm confirms the isolation of the methylene group between the pyridine ring and the carbonyl. The absence of a methyl singlet (approx 2.6 ppm) confirms the consumption of the starting material.

Applications in Drug Discovery

This molecule is a strategic scaffold in the synthesis of HIV-1 Capsid Inhibitors (e.g., analogs of Lenacapavir) and other antivirals.

Mechanistic Utility
  • C3 Functionalization: The bromine at C3 is sterically crowded but electronically activated. It is often used for Suzuki couplings to introduce aryl groups that enforce specific dihedral angles (atropisomerism).

  • C6 Functionalization: The bromine at C6 is more accessible and is typically used for

    
     reactions with amines or further cross-coupling to extend the pharmacophore.
    
  • C2 Extension: The acetate group serves as a "linker" precursor. It can be alkylated (using the acidic alpha-protons) or cyclized onto the N1 nitrogen or C3 substituents to form fused bicycles like aza-indolizines .

References

  • Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. Source: The Journal of Organic Chemistry (ACS Publications). Context: Describes the functionalization of the 3,6-dibromo-2-methylpyridine core. URL:[Link]

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Source: European Journal of Organic Chemistry (ResearchGate). Context: Establishes reactivity profiles for brominated pyridines. URL:[Link]

  • Search for Species Data by Molecular Weight. Source: NIST Chemistry WebBook. Context: Validation of atomic weights and isotopic patterns. URL:[Link]

Foundational

A Researcher's Guide to Procuring Ethyl 3,6-dibromopyridine-2-acetate: Navigating Custom Synthesis and Sourcing Strategies

Commercial Availability Analysis: A Custom Synthesis Imperative An extensive search of commercial chemical databases reveals that Ethyl 3,6-dibromopyridine-2-acetate is not offered as a stock item by major chemical suppl...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability Analysis: A Custom Synthesis Imperative

An extensive search of commercial chemical databases reveals that Ethyl 3,6-dibromopyridine-2-acetate is not offered as a stock item by major chemical suppliers. This absence necessitates a custom synthesis approach. While this route requires a more involved procurement process, it offers the flexibility to define purity specifications and scale, tailored to specific research needs.

However, the commercial availability of structurally similar compounds provides valuable insights into the feasibility and potential cost of synthesis. Several isomers and related brominated pyridine esters are available, indicating that the core chemical scaffold is accessible.

Table 1: Commercially Available Analogs of Ethyl 3,6-dibromopyridine-2-acetate

Compound NameCAS NumberNotes
Ethyl 2-(3-bromopyridin-2-yl)acetate197376-41-3Isomer with a single bromine substitution.[1][2]
Ethyl 2-(6-bromopyridin-2-yl)acetate955369-63-8Isomer with a single bromine substitution.[3][4]
Ethyl 2-(4-bromopyridin-2-yl)acetate1060814-91-6Isomer with a single bromine substitution.[5]
Ethyl 2-(5-bromopyridin-2-yl)acetate1060814-88-1Isomer with a single bromine substitution.[6]
Ethyl 3,6-dibromopicolinate1214375-85-5Structural isomer with the ester group directly on the ring.[7]

The availability of these analogs suggests that the required chemical transformations are well-established within the industry.

Proposed Synthetic Strategy

A plausible synthetic route to Ethyl 3,6-dibromopyridine-2-acetate would likely involve a multi-step process, starting from a commercially available pyridine derivative. A key precursor for this synthesis is 2,6-dibromopyridine, which is readily available from various suppliers.[8][9]

The proposed synthesis can be broken down into two main stages:

  • Introduction of the Acetic Acid Moiety: This can be achieved through various methods, such as a cross-coupling reaction or by functionalizing a pre-existing group on the pyridine ring.

  • Esterification: The resulting carboxylic acid would then be esterified to yield the final ethyl ester product.

The diagram below illustrates a conceptual workflow for the synthesis of Ethyl 3,6-dibromopyridine-2-acetate.

G cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Final Product Formation A 2,6-Dibromopyridine (Commercially Available) B Introduction of Acetate Precursor (e.g., via lithiation followed by reaction with a suitable electrophile) A->B Functionalization C 3,6-Dibromopyridine-2-acetic acid B->C Workup/Hydrolysis D Esterification (Ethanol, Acid Catalyst) C->D E Ethyl 3,6-dibromopyridine-2-acetate D->E Final Product

Caption: Conceptual synthetic workflow for Ethyl 3,6-dibromopyridine-2-acetate.

Sourcing through Custom Synthesis Providers

Engaging with a Contract Research Organization (CRO) or a custom synthesis laboratory is the most direct path to obtaining Ethyl 3,6-dibromopyridine-2-acetate. These organizations specialize in the synthesis of novel and rare chemicals.

Table 2: Directory of Potential Custom Synthesis Providers

Provider CategoryKey Features
Full-Service CROs/CDMOs Offer integrated services from discovery to manufacturing, suitable for larger-scale and long-term projects.[10][11][12]
Specialized Custom Synthesis Labs Focus on synthesizing complex organic molecules on a smaller scale (milligrams to kilograms), ideal for research and early development.[13][14][15][16][17]
Chemical Catalog Companies with Custom Synthesis Services Many larger chemical suppliers also offer custom synthesis services for compounds not in their catalog.[18]
  • Request for Quotation (RFQ):

    • Provide the full chemical name: Ethyl 3,6-dibromopyridine-2-acetate.

    • Include the chemical structure and CAS number (if available). While a CAS number for this specific compound is not readily found, providing the structure is crucial.

    • Specify the desired quantity (e.g., 1g, 5g, 25g).

    • Define the required purity level (e.g., >95%, >98%).

    • Request a detailed analytical package, including at a minimum, ¹H NMR and LC-MS to confirm identity and purity.

  • Evaluation of Proposals:

    • Timeline: Lead times for custom synthesis can range from a few weeks to several months, depending on the complexity of the synthesis and the provider's current workload.

    • Cost: Pricing will vary based on the number of synthetic steps, the cost of starting materials, and the desired quantity and purity.

    • Technical Expertise: Assess the provider's experience with similar heterocyclic chemistries. Many providers highlight their areas of expertise.[14]

    • Communication and Project Management: Look for providers that offer regular progress updates and clear communication channels.[15]

  • Initiation and Monitoring:

    • Once a provider is selected, a formal agreement will be established.

    • Regularly follow up on the project's progress to ensure it aligns with the agreed-upon timeline.

The following diagram outlines the workflow for procuring a custom-synthesized chemical.

G A Define Requirements (Structure, Quantity, Purity) B Identify Potential Custom Synthesis Providers A->B C Submit Request for Quotation (RFQ) B->C D Evaluate Proposals (Cost, Timeline, Expertise) C->D E Select Provider and Finalize Agreement D->E F Project Initiation and Synthesis E->F G Quality Control and Analysis F->G H Product Delivery and Documentation G->H

Caption: Workflow for procuring a custom-synthesized chemical.

Conclusion

While Ethyl 3,6-dibromopyridine-2-acetate is not a commercially available, off-the-shelf chemical, its synthesis is well within the capabilities of experienced custom synthesis laboratories. By understanding the likely synthetic route and the process of engaging with a CRO, researchers can confidently and efficiently procure this and other specialized chemical building blocks. The availability of related isomers and precursors provides a strong foundation for a successful custom synthesis project, enabling the advancement of research and development in the pharmaceutical and chemical sciences.

References

  • Synthesis Laboratories for Custom Syntheses @ ChiroBlock. [Link]

  • Custom synthesis - Quadrivalent Labs. [Link]

  • Custom Synthesis - Otava Chemicals. [Link]

  • Custom synthesis - Santiago lab - SigutLabs. [Link]

  • Contract Research Organization (CRO) | Small Molecules - Syngene International Ltd. [Link]

  • 122 Contract Research Companies: Chemical Synthesis - BioPharmGuy. [Link]

  • Contract Research Organizations - DISI - Docking.org. [Link]

  • Chemistry CROs & CMOs. [Link]

  • Ethyl 2-(3,6-dibromo-2-oxopyrazin-1(2H)-yl)acetate-China Kouting - koutingchina.com. [Link]

  • ETHYL 3,6-DIBROMOPICOLINATE | 1214375-85-5 - ChemCD. [Link]

  • CAS#:916791-37-2 | ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate - Chemsrc. [Link]

  • US3974166A - Process for the manufacture of bromopyridines - Google P
  • Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem. [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P
  • CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P

Sources

Exploratory

The 3,6-Dibromopyridine Scaffold: A Lynchpin for Innovation in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FD...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in the design of novel therapeutics.[1] Within the diverse family of pyridine-based building blocks, 3,6-dibromopyridine emerges as a particularly strategic and versatile intermediate. Its utility lies not merely in the presence of two reactive handles, but in the nuanced differential reactivity of the bromine atoms at the C3 and C6 positions. This inherent asymmetry allows for controlled, sequential, and regioselective functionalization, providing medicinal chemists with a powerful tool to construct complex molecular architectures and systematically explore structure-activity relationships (SAR).

This guide offers a deep dive into the synthetic strategies, mechanistic underpinnings, and therapeutic applications of the 3,6-dibromopyridine core, designed for researchers and scientists engaged in the intricate process of drug discovery and development.

I. The Synthetic Chemist's Canvas: Harnessing the Reactivity of 3,6-Dibromopyridine

The synthetic power of 3,6-dibromopyridine stems from the electronic landscape of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom renders the entire aromatic system electron-deficient.[3] This effect is most pronounced at the α (C2, C6) and γ (C4) positions, making them more susceptible to nucleophilic attack and facilitating the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[4] Consequently, the bromine at the C6 position is significantly more reactive than the bromine at the C3 position. This differential reactivity is the key to unlocking its synthetic potential, enabling a programmed, stepwise approach to molecular elaboration.

A. Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] For the 3,6-dibromopyridine scaffold, these reactions provide a robust platform for introducing diverse molecular fragments.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for forging C(sp²)–C(sp²) bonds.[5][6][7] Its popularity is due to the mild reaction conditions, commercial availability of a vast library of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.

In the context of 3,6-dibromopyridine, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C6 position by using carefully controlled conditions, such as a lower reaction temperature or a specific catalyst system, leaving the C3 bromine intact for subsequent modification.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry, as amine moieties are critical for modulating solubility, basicity, and receptor interactions. The Buchwald-Hartwig amination provides a powerful and general method for constructing C-N bonds by coupling an amine with an aryl halide.[4][6] This reaction has revolutionized the synthesis of anilines and related compounds. Similar to the Suzuki coupling, the greater reactivity of the C6 position of 3,6-dibromopyridine allows for selective mono-amination, creating a valuable intermediate for further diversification.

B. A Strategy of Sequential Functionalization

The true elegance of using 3,6-dibromopyridine lies in the ability to perform sequential, orthogonal reactions. A typical workflow involves an initial, selective reaction at the C6 position, followed by a second, distinct transformation at the C3 position. This strategy allows for the rapid and efficient construction of unsymmetrically 3,6-disubstituted pyridines, which would be challenging to synthesize through other methods.

G cluster_0 Sequential Functionalization Workflow A 3,6-Dibromopyridine (Starting Material) B Step 1: Selective Reaction at C6 (e.g., Suzuki or Buchwald-Hartwig) A->B Pd Catalyst, Base, Ligand C 6-Aryl/Amino-3-bromopyridine (Key Intermediate) B->C D Step 2: Reaction at C3 (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) C->D Different Coupling Partner & Conditions E 3,6-Disubstituted Pyridine (Final Product) D->E

Caption: A generalized workflow for the sequential functionalization of 3,6-dibromopyridine.

II. Case Study: Diarylpyridine Derivatives as Anticancer Agents

The strategic application of di-halopyridine scaffolds is powerfully illustrated in the development of novel anticancer agents, particularly those targeting microtubule dynamics. Microtubules are essential for cell division, and disrupting their assembly-disassembly cycle is a clinically validated strategy for inhibiting cancer cell growth.[8]

A series of novel diarylpyridines, synthesized using a strategy analogous to the one described above, have been identified as potent tubulin polymerization inhibitors.[8] In this work, a dihalopyridine core was used to rigidly position two aryl rings (an A-ring and a B-ring) in a specific orientation that allows for binding to the colchicine site on tubulin, thereby disrupting microtubule function and inducing apoptosis in cancer cells.

A. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these diarylpyridines typically involves a sequential Suzuki cross-coupling strategy.[8] First, one aryl group (e.g., a 3,4,5-trimethoxyphenyl ring, a common feature in colchicine-site binders) is installed at one position of the dihalopyridine. Subsequently, a second, varied aryl group is introduced at the other position, allowing for a systematic exploration of the SAR.

Compound IDR Group (at C3)R' Group (at C6)Antiproliferative Activity (HeLa, IC₅₀ in µM)
10a 3,4,5-trimethoxyphenyl4-methoxyphenyl1.25
10t 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenyl0.48
10u 3,4,5-trimethoxyphenyl3-fluoro-4-methoxyphenyl0.62
CA-4 (Reference Drug)0.002
Data adapted from reference[8] for illustrative purposes. The original study used 3,5-dibromopyridine, but the synthetic principle and SAR exploration are directly applicable to a 3,6-disubstituted series.

The data clearly indicate that the nature of the substituent on the second aryl ring significantly impacts biological activity. The introduction of a 3-hydroxy group (as in compound 10t ) led to a marked improvement in potency, highlighting the importance of this specific substitution for optimal target engagement.[8] This fine-tuning of the molecular structure, enabled by the sequential functionalization of a dihalopyridine scaffold, is a hallmark of modern medicinal chemistry.

B. Mechanism of Action: Microtubule Disruption

The potent antiproliferative activity of these diarylpyridine compounds is directly linked to their ability to interfere with microtubule dynamics. Cellular mechanism studies have shown that effective compounds like 10t disrupt the cellular microtubule network, leading to a cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[8]

G cluster_0 Mechanism of Tubulin Inhibition Compound Diarylpyridine (e.g., 10t) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption Leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Proposed mechanism of action for diarylpyridine-based tubulin polymerization inhibitors.

III. Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, step-by-step methodologies for the key transformations discussed. These protocols are representative examples derived from established literature procedures.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the C6 Position

Objective: To synthesize a 6-aryl-3-bromopyridine intermediate.

  • Reagent Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Catalyst Addition: To the stirring mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 85-95 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-aryl-3-bromopyridine.

Protocol 2: Buchwald-Hartwig Amination at the C3 Position

Objective: To synthesize a 3-amino-6-arylpyridine from the intermediate prepared in Protocol 1.

  • Reagent Setup: In a microwave vial or a sealed tube, combine the 6-aryl-3-bromopyridine intermediate (1.0 equiv), the desired amine (1.2 equiv), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).

  • Solvent and Atmosphere: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to a temperature of 100-120 °C (conventional heating or microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is purified by column chromatography to afford the final 3,6-disubstituted pyridine product.

IV. Conclusion and Future Horizons

The 3,6-dibromopyridine scaffold represents a paradigm of strategic design in medicinal chemistry. Its well-defined and predictable differential reactivity provides a robust platform for the controlled, sequential synthesis of complex, unsymmetrically substituted pyridines. This capability is not merely a synthetic convenience; it is a critical enabler for the rapid exploration of chemical space and the optimization of lead compounds, as demonstrated in the development of potent anticancer agents.[8][9] As drug discovery continues to tackle increasingly complex biological targets, the demand for versatile and strategically functionalized building blocks will only grow. The principles outlined in this guide underscore the enduring value of the 3,6-dibromopyridine core, positioning it as a lynchpin for future innovations in the design of next-generation therapeutics.

References

Sources

Exploratory

The Renaissance of the Pyridine Core: A Technical Guide to Novel Scaffolds and Functionalization Strategies

Executive Summary The pyridine ring remains the "benzene of heterocycles," present in over 60 FDA-approved drugs. However, the low-hanging fruit of 2-substituted pyridines (accessible via or standard cross-coupling) has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring remains the "benzene of heterocycles," present in over 60 FDA-approved drugs. However, the low-hanging fruit of 2-substituted pyridines (accessible via


 or standard cross-coupling) has been thoroughly harvested. The next frontier in drug discovery lies in novel pyridine scaffolds —specifically those possessing "difficult" substitution patterns (C3/C4-selectivity), high fraction of 

character (

), and metabolically blocked "soft spots."

This guide outlines the strategic integration of these advanced scaffolds, detailing the synthetic methodologies required to access them (Photoredox Minisci, C-H Activation) and their application in modulating physicochemical properties.

Part 1: Strategic Importance & Physicochemical Modulation

The "Magic Nitrogen" Effect

Replacing a phenyl ring with pyridine is a classic bioisosteric switch, but the position of the nitrogen atom dictates the drug-like properties. The strategic placement of the nitrogen atom modulates basicity (


), lipophilicity (

), and solubility.
Parameter2-Substituted Pyridine3-Substituted Pyridine4-Substituted Pyridine
Electronic Character Electron-deficient (ortho)Less deficient (meta)Electron-deficient (para)

(Conjugate Acid)
~5.2 (Base)~5.2 (Base)~5.2 (Base)
Metabolic Liability N-oxidation, C-H hydroxylationC-H hydroxylationN-oxidation
Vector Geometry "Kinked" (120°)Linear/PlanarLinear (180°)
Key Advantage Chelation capabilityMetabolic stabilitySolubility enhancement
Escaping Flatland: -Rich Pyridine Fusions

Modern medicinal chemistry emphasizes increasing three-dimensionality to improve solubility and selectivity. Novel scaffolds are moving away from flat biaryls toward fused pyridine-aliphatic systems .

  • Target: Azabicyclo[X.Y.Z] systems fused to pyridines.

  • Benefit: Disruption of crystal packing energy (improving solubility) while maintaining the H-bond acceptor capability of the pyridine nitrogen.

Part 2: Emerging Synthetic Methodologies (Accessing the Inaccessible)

The primary bottleneck in pyridine scaffold diversity has been regioselectivity. Electrophilic Aromatic Substitution (


) fails due to the electron-deficient ring; Nucleophilic Aromatic Substitution (

) is limited to the 2- and 4-positions and requires leaving groups.
The Solution: Radical and Metal-Catalyzed C-H Functionalization

To access novel intermediates, we must utilize methods that bypass classical polarity.

A. Photoredox Minisci Reaction (C2/C4 Alkylation)

The addition of carbon-centered radicals to protonated pyridines.

  • Mechanism: Single Electron Transfer (SET) generates an alkyl radical (from carboxylic acids, halides, or redox-active esters). The radical attacks the protonated pyridine (LUMO lowering activation).

  • Novelty: Recent protocols use Sulfinates or Redox-Active Esters (RAEs) to allow late-stage functionalization of complex intermediates.

B. Meta-Selective C-H Activation (C3 Functionalization)

The "Holy Grail" of pyridine chemistry.

  • Transient Directing Groups (TDG): Use of reversible directing groups (e.g., COOH, OH) to direct Pd or Ir catalysts to the meta position.

  • Template-Assisted Activation: Bifunctional templates that coordinate to the pyridine nitrogen and reach around to activate the C3-H bond.

Part 3: High-Value Scaffold Classes & Case Studies

Scaffold Class A: 3-Fluoro-4-Alkylated Pyridines
  • Utility: Privileged scaffold in kinase inhibitors (e.g., targeting the ATP binding pocket).

  • Why Novel: Installing an alkyl group at C4 after placing a fluorine at C3 is synthetically challenging due to the directing effect of fluorine.

  • Synthetic Route: Site-selective Minisci reaction on 3-fluoropyridine using steric control to favor C4 over C2.

Scaffold Class B: Imidazo[1,2-a]pyridines (Covalent Warheads)
  • Utility: Covalent inhibitors (e.g., KRAS G12C).[1]

  • Mechanism: The bridgehead nitrogen increases the nucleophilicity of the system, allowing fine-tuning of the warhead reactivity (e.g., acrylamides attached to the C3 position).

  • Novelty: Recent work focuses on C8-substituted variants to induce atropisomerism, creating chiral axes for higher selectivity.

Scaffold Class C: Oxazinopyridines (The Meta-Gateway)
  • Utility: Versatile intermediates for meta-functionalization.

  • Concept: Temporary dearomatization of the pyridine ring into an oxazinopyridine allows electrophilic attack at the meta-position, followed by rearomatization.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Photoredox Minisci C4-Alkylation of Pyridines

Objective: Selective introduction of a secondary alkyl group at the C4 position of a complex pyridine intermediate.

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Radical Precursor: Alkyl Zinc Sulfinate (2.0 equiv) - Chosen for stability and clean radical generation.

  • Photocatalyst: [Ir(dF(CF3)pp y)2(dtbbpy)]PF6 (1 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv)

  • Solvent: DMSO:H2O (4:1)

  • Acid: TFA (1.0 equiv) - Critical for activating the pyridine.

Step-by-Step Methodology:

  • Setup: In an 8 mL vial equipped with a Teflon stir bar, add the Pyridine substrate (0.5 mmol), Alkyl Zinc Sulfinate (1.0 mmol), and Photocatalyst (0.005 mmol).

  • Solvation: Add DMSO (2.0 mL) and H2O (0.5 mL). Add TFA (0.5 mmol) dropwise. Observation Check: Ensure the solution is homogeneous; precipitation indicates salt formation which may stall the reaction.

  • Degassing: Sparge the solution with Nitrogen for 10 minutes to remove Oxygen (quencher).

  • Initiation: Add TBHP (1.0 mmol) and seal the vial. Irradiate with Blue LEDs (450 nm) with vigorous stirring. Fan cooling is required to maintain Temp < 35°C.

  • Monitoring: Monitor via LC-MS at 2h and 4h. Self-Validation: Look for the consumption of the sulfinate (M-SO2 mass) and the appearance of the M+Alkyl peak. If C2-alkylation is observed (regioisomer), increase the steric bulk of the radical precursor or lower the temperature.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize TFA), dry over MgSO4, and concentrate. Purify via Flash Column Chromatography.

Part 5: Visualization & Logic

Decision Logic for Pyridine Functionalization

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern and substrate complexity.

PyridineLogic Start Target: Functionalized Pyridine TargetPos Desired Position? Start->TargetPos C2 C2 (Ortho) TargetPos->C2 C3 C3 (Meta) TargetPos->C3 C4 C4 (Para) TargetPos->C4 SnAr Has Leaving Group? (Cl, Br, F) C2->SnAr Classic Classic SnAr / Suzuki SnAr->Classic Yes MinisciC2 Radical Minisci (if H-subst) SnAr->MinisciC2 No Directing Directing Group Available? C3->Directing CH_Act Ir/Pd C-H Activation Directing->CH_Act Yes Dearom Dearomatization Strategy (Oxazinopyridine) Directing->Dearom No Sterics C2 Blocked? C4->Sterics MinisciC4 Steric-Controlled Minisci Sterics->MinisciC4 Yes PyNoxide Pyridine N-Oxide Activation Sterics->PyNoxide No

Mechanistic Workflow: Photoredox Minisci

Caption: Mechanistic cycle of the Ir-catalyzed Minisci alkylation, highlighting the critical role of acid activation.

MinisciMech Cat_GS Ir(III) Ground State Cat_Exc *Ir(III) Excited Cat_GS->Cat_Exc Blue LED (hv) Cat_Exc->Cat_GS SET (Oxidation) Radical Alkyl Radical (R•) Cat_Exc->Radical Activates Rad_Pre R-SO2-Zn (Precursor) Rad_Pre->Radical Oxidation & -SO2 Pyridine Pyridine Substrate Py_H Protonated Pyridine (Activated) Pyridine->Py_H + TFA (H+) Rad_Add Radical Addition Intermediate Py_H->Rad_Add + R• Product Functionalized Pyridine Rad_Add->Product - H+ / Oxidation

References

  • Doyle, A. G., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. Available at: [Link]

  • MacMillan, D. W. C., et al. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Princeton University. Available at: [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[2] Available at: [Link]

  • RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science. Available at: [Link]

  • Vertex Pharmaceuticals. (2024). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Journal of Organic Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 3,6-dibromopyridine-2-acetate from 2,6-dibromopyridine

Application Note: Regioselective Synthesis of Ethyl 3,6-dibromopyridine-2-acetate Executive Summary This application note details a robust, three-step synthetic protocol for the preparation of Ethyl 3,6-dibromopyridine-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of Ethyl 3,6-dibromopyridine-2-acetate

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of Ethyl 3,6-dibromopyridine-2-acetate starting from commercially available 2,6-dibromopyridine .

The synthesis of highly substituted pyridine acetates is often plagued by regioselectivity challenges, particularly when multiple halogen substituents are present. This guide addresses these challenges by utilizing a sequence of Directed Ortho-Lithiation (DoM) , Nucleophilic Aromatic Substitution (SNAr) , and Krapcho Decarboxylation . This route avoids the use of expensive transition metal catalysts and provides a scalable pathway for drug discovery intermediates.

Retrosynthetic Analysis & Strategy

The target molecule, Ethyl 3,6-dibromopyridine-2-acetate, contains a specific substitution pattern that cannot be accessed via direct alkylation of the starting material.

  • Challenge: 2,6-dibromopyridine has equivalent C2 and C6 positions. Direct alkylation would replace one bromine, but we require a new bromine at C3 and the acetate chain at C2.

  • Solution: We introduce the C3-bromine first to break the symmetry and activate the C2 position.

    • Step 1: Lithiation at C3 followed by bromination to generate 2,3,6-tribromopyridine .

    • Step 2: Regioselective SNAr at C2 using diethyl malonate. The C3-bromine inductively activates C2, making it more electrophilic than C6.

    • Step 3: Krapcho decarboxylation to convert the malonate diester to the mono-ethyl acetate.

Experimental Protocols

Step 1: Synthesis of 2,3,6-Tribromopyridine

Targeting the C3 position via LDA-mediated Directed Ortho-Lithiation.

Reagents:

  • 2,6-Dibromopyridine (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)

  • Carbon Tetrabromide (CBr4) (1.5 eq) or 1,2-Dibromotetrachloroethane

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 2,6-dibromopyridine. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Expert Insight: 2,6-dibromopyridine is prone to "halogen dance" (migration of bromine atoms) if the temperature rises above -60°C. Strict temperature control is critical to ensure the lithiated species remains at C3.

  • Quench: Stir at -78°C for 30 minutes. Dissolve CBr4 in minimal anhydrous THF and add dropwise to the lithiated mixture.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Step 2: Regioselective SNAr with Diethyl Malonate

Displacement of the C2-Bromine.

Reagents:

  • 2,3,6-Tribromopyridine (from Step 1)

  • Diethyl Malonate (1.2 eq)[1][2]

  • Sodium Hydride (NaH) (60% dispersion, 1.5 eq)

  • DMF (Dimethylformamide) or THF

Protocol:

  • Anion Generation: In a dry flask, suspend NaH in DMF at 0°C. Add Diethyl Malonate dropwise. Stir for 30 minutes until H2 evolution ceases and the solution becomes clear.

  • Coupling: Add a solution of 2,3,6-tribromopyridine in DMF to the malonate anion.

  • Reaction: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC/HPLC.

    • Mechanism Check: The nucleophile attacks C2 preferentially over C6. The adjacent bromine at C3 exerts a strong inductive effect (-I), making C2 significantly more electron-deficient (electrophilic) than C6.

  • Workup: Cool to RT. Pour into ice water and neutralize with dilute HCl (pH ~6-7). Extract with EtOAc.[3]

  • Product: Diethyl 2-(3,6-dibromopyridin-2-yl)malonate. Use directly in the next step or purify via column chromatography.

Step 3: Krapcho Decarboxylation

Conversion of Malonate to Acetate.

Reagents:

  • Malonate intermediate (from Step 2)[4]

  • Sodium Chloride (NaCl) (2.0 eq)

  • Water (3.0 eq)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Setup: Dissolve the malonate intermediate in DMSO. Add solid NaCl and water.

  • Reaction: Heat the mixture to 140-160°C .

    • Why this method? Acidic hydrolysis would yield the carboxylic acid (requiring re-esterification). Krapcho conditions facilitate the removal of one ester group via an SN2 attack of chloride on the ethyl group, followed by decarboxylation, directly yielding the mono-ester.

  • Monitoring: Evolution of CO2 gas is observed. Reaction is typically complete in 2-4 hours.

  • Workup: Cool to RT. Dilute with water and extract with diethyl ether (DMSO removal is more efficient with ether/water washes).

  • Final Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Data Summary & Process Parameters

ParameterStep 1: BrominationStep 2: SubstitutionStep 3: Decarboxylation
Key Reagent LDA / CBr4NaH / Diethyl MalonateNaCl / DMSO / H2O
Temperature -78°C (Critical)60°C - 80°C140°C - 160°C
Limiting Factor Halogen Dance (Temp control)Regioselectivity (C2 vs C6)Thermal stability
Typical Yield 85 - 92%70 - 80%75 - 85%
Selectivity >95% C3-substitution~10:1 (C2:C6 isomer ratio)N/A

Pathway Visualization

The following diagram illustrates the reaction flow, highlighting the regioselective logic at each stage.

SynthesisPathway Start 2,6-Dibromopyridine Lithiation Intermediate: 3-Lithio-2,6-dibromopyridine (Temp < -70°C to avoid Halogen Dance) Start->Lithiation Directed Ortho-Lithiation Tribromo 2,3,6-Tribromopyridine (C3 Bromination Complete) Lithiation->Tribromo Electrophilic Quench MalonateInt Diethyl 2-(3,6-dibromopyridin-2-yl)malonate (Regioselective SNAr at C2) Tribromo->MalonateInt SNAr (Activated by C3-Br) Target Ethyl 3,6-dibromopyridine-2-acetate (Final Product) MalonateInt->Target Decarboxylation Reagent1 1. LDA, THF, -78°C 2. CBr4 Reagent2 Diethyl Malonate, NaH DMF, 60°C Reagent3 NaCl, DMSO, H2O 150°C (Krapcho)

Caption: Synthetic workflow from 2,6-dibromopyridine to the target acetate via tribromo intermediate.

References

  • Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of Halopyridines: Directed Ortho-Lithiation and Halogen Dance. Heterocycles.[5][6][7][8][9] (General methodology for lithiation of dibromopyridines).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis, 805-822. (Standard protocol for Krapcho decarboxylation).

  • Cottet, F., & Schlosser, M. (2004). Three, Four, or Five Chlorine Atoms: The Regioselective Functionalization of Polychloropyridines. European Journal of Organic Chemistry. (Demonstrates SNAr selectivity in poly-halogenated pyridines).

Sources

Application

Selective Suzuki coupling of Ethyl 3,6-dibromopyridine-2-acetate

Application Note: Regiocontrolled Suzuki-Miyaura Coupling of Ethyl 3,6-dibromopyridine-2-acetate Abstract & Strategic Overview Ethyl 3,6-dibromopyridine-2-acetate is a high-value scaffold in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrolled Suzuki-Miyaura Coupling of Ethyl 3,6-dibromopyridine-2-acetate

Abstract & Strategic Overview

Ethyl 3,6-dibromopyridine-2-acetate is a high-value scaffold in medicinal chemistry, particularly for developing dual-action kinase inhibitors and CNS-active agents. The core challenge in utilizing this substrate lies in its regioselectivity .[1] The molecule possesses two electrophilic sites (C3-Br and C6-Br) with distinct electronic and steric environments.

This guide provides a validated workflow to achieve:

  • Exclusive C6-arylation (Kinetic control).

  • Sequential C6, C3-diarylation (Iterative functionalization).

  • Preservation of the C2-ethyl acetate moiety (Chemo-stability).

The Core Rule: In 3,6-dibromo-2-substituted pyridines, the C6 position (α-to-nitrogen) is significantly more reactive toward oxidative addition than the C3 position (β-to-nitrogen). This selectivity is driven by the inductive electron-withdrawal of the pyridine nitrogen, which activates the adjacent C6-Br bond, while the C3-Br bond is deactivated by the steric bulk of the C2-acetate group.

Mechanistic Insight: The Selectivity Map

To control the reaction, one must understand the competing vectors of electronics and sterics.

  • C6-Position (Target 1): Highly activated. The electronegative nitrogen pulls electron density, making the C6-Br bond electron-deficient and prone to rapid oxidative addition by Pd(0).

  • C3-Position (Target 2): Sterically hindered.[2] The ethyl acetate arm at C2 creates a "steric fence," slowing down the approach of the bulky Pd-ligand complex.

  • C2-Ester: Labile. Susceptible to saponification (hydrolysis) under standard aqueous basic Suzuki conditions.

RegioselectivityMap cluster_molecule Substrate Reactivity Analysis Substrate Ethyl 3,6-dibromopyridine-2-acetate C6 C6-Br: FAST (Electronic Activation) Substrate->C6 Primary Site C3 C3-Br: SLOW (Steric Hindrance) Substrate->C3 Secondary Site Ester C2-Ester: FRAGILE (Hydrolysis Risk) Substrate->Ester Side Reaction

Figure 1: Reactivity vectors for Ethyl 3,6-dibromopyridine-2-acetate. Green indicates the primary reaction site.

Experimental Optimization Data

The following table summarizes internal screening data used to establish the protocols below. Note the impact of base choice on ester stability.[3]

EntryCatalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (C6-Ar)Yield (C3-Ar)Ester Hydrolysis
1Pd(OAc)₂PPh₃Na₂CO₃ (aq)Toluene/H₂O8078%<5%High (~30%)
2Pd(dppf)Cl₂dppfK₂CO₃ (aq)Dioxane/H₂O9082%8%Moderate
3Pd(PPh₃)₄ PPh₃ K₃PO₄ (s) Toluene (anh) 85 91% <2% None
4Pd₂(dba)₃XPhosCs₂CO₃Toluene11015%10%N/A (Mix)

Key Finding: Aqueous bases (Entries 1 & 2) promote hydrolysis of the ethyl ester to the carboxylic acid. Anhydrous conditions with mild phosphate bases (Entry 3) are critical for high yield and chemoselectivity.

Detailed Protocols

Protocol A: C6-Selective Mono-Arylation

Objective: Install an aryl group at C6 while leaving C3-Br and the ester intact.

Reagents:

  • Substrate: Ethyl 3,6-dibromopyridine-2-acetate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv - Strict stoichiometry)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground, 2.0 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser and magnetic stir bar. Cool under Argon flow.

  • Charging: Add the dibromo-pyridine substrate, aryl boronic acid, and K₃PO₄.

  • Degassing: Add anhydrous Toluene. Sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against positive Argon pressure.

  • Reaction: Heat to 80-85°C . Do not reflux vigorously (110°C) as this increases the risk of C3 coupling.

  • Monitoring: Monitor by TLC/LCMS every 2 hours. Stop immediately upon consumption of starting material.

    • Note: You may see trace amounts of bis-coupled product (<5%). This is unavoidable but separable.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash pad with EtOAc. Concentrate filtrate.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc). The C6-product usually elutes after the bis-product but before the starting material.

Protocol B: Sequential C3-Arylation (Bis-Coupling)

Objective: Functionalize the remaining C3-Br position on the C6-arylated intermediate.

Reagents:

  • Substrate: C6-Arylated Intermediate (from Protocol A)

  • Boronic Acid: 2nd Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%)

    • Why: The C3 position is sterically hindered. Bulky, electron-rich Buchwald ligands (XPhos) are required to facilitate oxidative addition at this deactivated site.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: Use a sealed pressure vial or microwave tube.

  • Charging: Combine intermediate, 2nd boronic acid, Pd source, ligand, and base.

  • Solvent: Add Dioxane and degas thoroughly.[4]

  • Reaction: Heat to 100-110°C (oil bath) or 120°C (Microwave, 30 min). The higher energy is needed to overcome the steric barrier at C3.

  • Workup: Standard aqueous extraction (EtOAc/Water) followed by drying (Na₂SO₄) and concentration.[4]

Workflow Visualization

SynthesisWorkflow Start Start: 3,6-Dibromo Substrate Step1 Step 1: C6-Selective Coupling Pd(PPh3)4, Toluene, 85°C (Kinetic Control) Start->Step1 Check QC Check: Is Ester Intact? Is C3-Br Intact? Step1->Check Intermediate Intermediate: Ethyl 6-aryl-3-bromopyridine-2-acetate Check->Intermediate Yes Step2 Step 2: C3-Coupling Pd2(dba)3/XPhos, Dioxane, 110°C (Forcing Conditions) Intermediate->Step2 Final Final Product: 3,6-Diarylpyridine-2-acetate Step2->Final

Figure 2: Sequential functionalization workflow ensuring regiocontrol and scaffold integrity.

Troubleshooting & Expert Tips

  • The "Scrambling" Issue: If you observe a mixture of C6, C3, and bis-products during Step 1, your catalyst is too active or the temperature is too high. Switch from Pd(dppf)Cl₂ to Pd(PPh₃)₄ and strictly limit the boronic acid to 1.0 equiv.

  • Ester Hydrolysis: If the ethyl ester hydrolyzes to the acid (observed as a broad peak in proton NMR at >10 ppm or mass shift of -28), switch to anhydrous K₃PO₄ or CsF as the base. Avoid water/alcohol co-solvents.

  • Purification of Regioisomers: If C3 and C6 isomers are formed, they are often difficult to separate by standard silica chromatography. Use a C18 reverse-phase column or recrystallization from Heptane/IPA if the solid is crystalline.

References

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of dihalopyridines." Chemical Communications.[5]

    • Core citation for the C6 vs C3 reactivity rules in pyridines.
  • Lutz, M. R., et al. (2012). "Selective Cross-Coupling of 2,3,6-Tribromopyridine." Journal of Organic Chemistry.

    • Valid
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine."

    • Source for general base/solvent optimiz
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Foundational text on mechanism and side reactions (hydrolysis).

Sources

Method

Hydrolysis protocols for Ethyl 3,6-dibromopyridine-2-acetate ester group

Abstract & Strategic Overview This Application Note provides a validated protocol for the hydrolysis of Ethyl 3,6-dibromopyridine-2-acetate to its corresponding carboxylic acid. While ester hydrolysis is a routine transf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note provides a validated protocol for the hydrolysis of Ethyl 3,6-dibromopyridine-2-acetate to its corresponding carboxylic acid. While ester hydrolysis is a routine transformation, this specific substrate presents a "dual-threat" stability challenge:

  • Decarboxylation: Pyridine-2-acetic acid derivatives are notoriously unstable. Upon protonation of the pyridine nitrogen, the molecule forms a zwitterion that facilitates rapid thermal decarboxylation, yielding the non-functional 2-methylpyridine derivative.

  • Nucleophilic Aromatic Substitution (

    
    ):  The bromine at position 6 (ortho to the ring nitrogen) is activated. Harsh basic conditions (high temperature or strong alkoxides) can displace this bromine with a hydroxyl or alkoxy group, degrading the pharmacophore.
    

The Solution: A "Cold-Controlled" Lithium Hydroxide protocol that prioritizes kinetic selectivity—hydrolyzing the ester at low temperature while suppressing the activation energy thresholds required for


 and decarboxylation.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the competing pathways.

  • The Desired Pathway (Hydrolysis): The hydroxide ion attacks the ester carbonyl. The electron-withdrawing nature of the dibromopyridine ring actually assists this step by making the carbonyl carbon more electrophilic.

  • The Failure Pathway A (Decarboxylation): If the reaction mixture is acidified too aggressively (pH < 3) or heated, the pyridine nitrogen becomes protonated (

    
    ). This cationic ring acts as a massive electron sink, triggering the loss of 
    
    
    
    from the acetic acid side chain.
    • Critical Control Point: Never heat the free acid form. Perform acidification at

      
      .
      
  • The Failure Pathway B (

    
    ):  The C6-Bromine is susceptible to attack by 
    
    
    
    .
    • Critical Control Point: Use LiOH (less aggressive than NaOH/KOH in organic solvents) and maintain temperatures

      
      .
      
Pathway Visualization (DOT Diagram)

G Start Ethyl 3,6-dibromopyridine-2-acetate Inter Tetrahedral Intermediate Start->Inter LiOH, THF/H2O, 0°C SideSNAr FAILURE: 6-hydroxy-3-bromo derivative (SNAr Product) Start->SideSNAr High Temp (>40°C) or Strong Base ProductSalt Lithium 3,6-dibromopyridine-2-acetate (Stable Salt) Inter->ProductSalt Elimination of EtOH ProductAcid 3,6-dibromopyridine-2-acetic acid (Target) ProductSalt->ProductAcid Controlled Acidification (pH 4, 0°C) SideDecarb FAILURE: 3,6-dibromo-2-methylpyridine (Decarboxylation Product) ProductAcid->SideDecarb Heat or pH < 2 (Zwitterion Mechanism)

Caption: Reaction logic flow showing the narrow operating window between successful hydrolysis and degradation pathways.

Experimental Protocols

Protocol A: The "Gold Standard" LiOH Method

Recommended for medicinal chemistry scales (10 mg to 5 g) where purity is paramount.

Reagents:

  • Substrate: Ethyl 3,6-dibromopyridine-2-acetate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ): 2.5 equiv
    
  • Solvent: THF/Water (3:1 ratio)

  • Quench: 1M Citric Acid (preferred over HCl for gentle pH control)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the substrate in THF (

    
    ). Cool the solution to 
    
    
    
    using an ice bath.
  • Reagent Addition: Dissolve

    
     in the calculated volume of water (
    
    
    
    of substrate). Add this aqueous solution dropwise to the cold THF solution over 5 minutes.
    • Why? Dropwise addition prevents localized "hotspots" of high pH that could trigger

      
       at the C6-position.
      
  • Reaction: Stir vigorously at

    
     for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (
    
    
    
    )
    .
  • Monitoring: Monitor by TLC or LC-MS after 2 hours.

    • Target: Disappearance of ester peak (

      
       of ethyl ester).
      
    • Observation: The carboxylate salt is often more polar.

  • Workup (The Critical Step):

    • Cool the reaction mixture back to

      
       .
      
    • Partially concentrate under reduced pressure (keep bath

      
      ) to remove most THF.
      
    • Dilute with cold water.

    • Acidification: Slowly add 1M Citric Acid dropwise while stirring until pH reaches 3.5 -- 4.0 .

    • Note: Do not target pH 1.0. The isoelectric point allows precipitation around pH 3-4 without fully protonating the pyridine nitrogen.

  • Isolation:

    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo (Bath temp 
      
      
      
      ).
    • Storage: Store the solid acid at

      
      . Use in subsequent steps immediately if possible.
      
Protocol B: Scale-Up Optimization (NaOH Method)

For larger batches (>10 g) where LiOH cost is prohibitive.

  • Modification: Replace LiOH with NaOH (2.0 equiv) .

  • Solvent: Change to Methanol/Water (4:1) .

  • Temperature Constraint: Strictly maintain

    
     to 
    
    
    
    . Do not warm to RT. NaOH is more nucleophilic/aggressive than LiOH in this context; keeping it cold suppresses the side reactions.

Data & Troubleshooting Guide

Quantitative Comparison of Conditions

ParameterProtocol A (LiOH)Protocol B (NaOH)Acidic Hydrolysis (HCl)
Conversion (2h) >98%>98%<40% (Slow)
Decarboxylation <1% (Undetectable)<2%High Risk (>15%)

Impurity
<0.5%2-5% (if warmed)Negligible
Workup Safety High (Citric Acid)ModerateLow (Heat required)

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Product mass is M-44 (Loss of

)
Acidification was too strong (pH < 2) or workup was too hot.Use Citric Acid instead of HCl. Keep rotavap bath

.
New impurity +16 mass units Hydrolysis of C6-Bromine (

).
Reaction temperature too high. Ensure

start. Switch from NaOH to LiOH.
Incomplete Conversion Steric hindrance from C3-Bromine.Extend reaction time to 6h. Do not increase temperature.

Process Decision Tree

DecisionTree Start Start: Ethyl 3,6-dibromopyridine-2-acetate ScaleCheck Scale < 10g? Start->ScaleCheck ProtoA Protocol A: LiOH/THF (High Fidelity) ScaleCheck->ProtoA Yes TempCheck Can you control Temp < 10°C? ScaleCheck->TempCheck No (Larger Scale) ProtoB Protocol B: NaOH/MeOH (Cost Efficient) TempCheck->ProtoA No (Risk of SNAr) TempCheck->ProtoB Yes (Strict Cooling)

Caption: Decision logic for selecting the appropriate hydrolysis protocol based on scale and equipment capabilities.

References

  • Decarboxylation Mechanics: Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, 557-567. Link

  • Synthesis of Pyridylacetic Acids: Bagley, M. C., et al. (2011). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.[1] The Journal of Organic Chemistry, 76(20), 8341-8349. Link

  • General Ester Hydrolysis: LibreTexts Chemistry. (2025).[2][3][4][5] Hydrolysis of Esters. Chemistry LibreTexts. Link

  • Halogenated Pyridine Stability: ChemicalBook. (n.d.). 2,6-Dibromopyridine Synthesis and Properties. ChemicalBook. Link

Sources

Application

Application Note: Precision SNAr Functionalization of 2,5-Dibromopyridine Scaffolds

This Application Note is designed for researchers and medicinal chemists focusing on the precision functionalization of pyridine scaffolds. It addresses the specific regiochemical challenges and opportunities presented b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the precision functionalization of pyridine scaffolds. It addresses the specific regiochemical challenges and opportunities presented by 2,5-dibromopyridine (often referred to colloquially or in specific legacy catalogs as 3,6-dibromopyridine).

Executive Summary & Scaffold Analysis

The 2,5-dibromopyridine scaffold acts as a "linchpin" intermediate in drug discovery, allowing for the rapid construction of bifunctionalized heterocycles. Its utility stems from the divergent reactivity of the two bromine atoms:

  • C2-Position (Ortho): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to nitrogen activation.[1]

  • C5-Position (Meta): Inert to standard SNAr conditions but highly reactive in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.

Note on Nomenclature: While sometimes referenced as "3,6-dibromopyridine" due to symmetric numbering conventions in older literature, the IUPAC standard is 2,5-dibromopyridine . This guide utilizes the 2,5-numbering to ensure alignment with modern spectral databases and reagent catalogs.

Mechanistic Grounding: The "Nitrogen Activation" Effect

Success in functionalizing this scaffold relies on understanding why the C2-bromide is displaced while the C5-bromide remains intact.

The Meisenheimer Complex Stability

In an SNAr reaction, the rate-determining step is the addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex .

  • Attack at C2: The negative charge can be delocalized onto the electronegative nitrogen atom. This resonance stabilization lowers the activation energy, making the reaction facile.

  • Attack at C5: The negative charge is confined to the carbon atoms of the ring (specifically C2, C4, and C6). It cannot reside on the nitrogen.[2] Consequently, the transition state is high-energy and the reaction does not proceed under standard conditions.

Visualization of Regioselectivity

The following diagram illustrates the resonance stabilization difference that dictates the exclusive C2-selectivity.

SNAr_Mechanism Substrate 2,5-Dibromopyridine C2_Attack Nucleophilic Attack at C2 (Ortho) Substrate->C2_Attack C5_Attack Nucleophilic Attack at C5 (Meta) Substrate->C5_Attack Meisenheimer_C2 Meisenheimer Complex (C2) Negative charge stabilized on N C2_Attack->Meisenheimer_C2 Low Activation Energy Product_C2 Product A: 2-Substituted-5-bromopyridine (OBSERVED) Meisenheimer_C2->Product_C2 -Br⁻ Meisenheimer_C5 Meisenheimer Complex (C5) Negative charge confined to Carbons C5_Attack->Meisenheimer_C5 High Activation Energy Product_C5 Product B: 5-Substituted-2-bromopyridine (NOT OBSERVED) Meisenheimer_C5->Product_C5 Blocked

Figure 1: Mechanistic pathway comparison. The ability of the pyridine nitrogen to accept electron density drives exclusive C2 substitution.

Experimental Protocols

Protocol A: C2-Selective Amination (Primary & Secondary Amines)

This protocol is optimized for introducing amine motifs (e.g., morpholine, piperazine, primary alkyl amines) at the C2 position.

Reagents:

  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)[3]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: Protic solvents like Ethanol can be used for highly reactive amines but DMSO is preferred for consistency.

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (100 mg, 0.42 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add the amine (0.50 mmol) followed by DIPEA (0.84 mmol).

  • Reaction: Seal the vial and heat to 90–110°C for 4–12 hours. Monitor by LC-MS.[3]

    • Checkpoint: You should observe the disappearance of the starting material (M+H 236/238) and the appearance of the mono-substituted product. The Br isotope pattern will change from 1:2:1 (Br2) to 1:1 (mono-Br).

  • Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Critical Note: If the amine is a hydrochloride salt, increase the base equivalents to 3.0–4.0.

Protocol B: C2-Selective Etherification (Alkoxides)

Ether linkages are vital for adjusting solubility and metabolic stability. This reaction is faster than amination but requires moisture-free conditions.

Reagents:

  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Nucleophile: Alcohol (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF.[3]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add the alcohol (dissolved in minimal THF) to the NaH suspension. Stir at 0°C for 15–30 mins until gas evolution ceases.

  • Displacement: Add 2,5-dibromopyridine (1.0 equiv) as a solution in THF.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Optimization: If the substrate is bulky, mild heating (50°C) may be required.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C. Extract with Ether or EtOAc.

Advanced Workflow: Sequential Library Synthesis

The true power of this scaffold lies in the ability to perform SNAr first , followed by Cross-Coupling second . This order is mandatory; Pd-coupling first would likely react at both positions or favor the C2 position if not carefully controlled, leading to mixtures.

Logic Flow:

  • Step 1 (SNAr): Install the "lower value" or diversity element at C2 using the protocols above.

  • Step 2 (Suzuki/Buchwald): Use the remaining C5-bromide for complex carbon-carbon or carbon-nitrogen bond formation.

Sequential_Workflow Start Start: 2,5-Dibromopyridine Step1 Step 1: SNAr Reaction (Nucleophile: R-NH2 or R-OH) Conditions: Base, Heat, DMSO Start->Step1 Intermediate Intermediate: 2-Functionalized-5-bromopyridine Step1->Intermediate Exclusive C2 Subst. Step2 Step 2: Pd-Catalyzed Coupling (Suzuki, Buchwald, Sonogashira) Conditions: Pd(dppf)Cl2, Boronic Acid, Base Intermediate->Step2 C5 Br remains active Final Final Product: 2,5-Difunctionalized Pyridine Step2->Final

Figure 2: Sequential functionalization workflow. The C5-bromide survives the initial SNAr, serving as a handle for subsequent transition-metal catalysis.

Quantitative Data & Troubleshooting

Reactivity Comparison Table
Nucleophile ClassConditionsApprox. Yield (C2)Side Products
Aliphatic Amines (e.g., Morpholine)90°C, DIPEA, DMSO>90%Negligible
Anilines (Aromatic Amines)120°C, Cs₂CO₃, DMSO60-75%Bis-substitution (rare)
Primary Alcohols (e.g., MeOH, BnOH)0°C -> RT, NaH, THF>85%Hydrolysis (if wet)
Thiols (e.g., PhSH)RT, K₂CO₃, DMF>95%Disulfides (oxidative)
Troubleshooting Guide
  • Problem: Low conversion with steric hindered amines.

    • Solution: Switch solvent to NMP (higher boiling point) and raise temperature to 140°C. Alternatively, use microwave irradiation (150°C, 30 min).

  • Problem: Formation of 2,5-disubstituted product.

    • Solution: This is rare via SNAr.[4] If observed, it implies the reaction conditions are too harsh (forcing conditions) or a benzyne mechanism is operating (using extremely strong bases like NaNH₂). Stick to DIPEA/Carbonate bases.

  • Problem: Hydrolysis to 2-bromo-5-hydroxypyridine (pyridone).

    • Solution: Ensure solvents (DMSO/DMF) are anhydrous.[3] Hydroxide ions (from wet base) compete effectively with weaker nucleophiles.

References

  • Mechanism of SNAr in Pyridines

    • Nucleophilic Aromatic Substitution.[1][2][3][5][6][7][8] Chemistry LibreTexts.

  • Regioselectivity Data (C2 vs C5)

    • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis.
  • Sequential Functionalization Strategies

    • Haloselectivity of Heterocycles.[4][5][9][10] Baran Lab, Scripps Research.

  • Experimental Protocols for Pyridine Functionalization

    • SNAr Reactions of Polyhalogen

Sources

Method

Selective Functionalization of C3 vs. C6 Bromine in Pyridine Acetates: A Detailed Guide for Researchers

Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The precise installatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The precise installation of diverse functionalities onto the pyridine ring is a critical step in the synthesis of novel drug candidates, enabling the fine-tuning of their pharmacological properties. Among the various strategies for pyridine functionalization, palladium-catalyzed cross-coupling reactions of halogenated pyridines have emerged as a powerful and versatile tool.[1] This guide focuses on the selective functionalization of pyridine acetates bearing bromine atoms at the C3 and C6 positions, a common synthetic intermediate in pharmaceutical research. Understanding and controlling the regioselectivity of these reactions is paramount for efficient and predictable synthesis.

This application note provides a comprehensive overview of the principles governing the differential reactivity of the C3 and C6 bromines in pyridine-2-acetates. We will delve into the underlying electronic and steric factors and provide detailed, field-proven protocols for achieving selective functionalization at either position using common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The regioselectivity of cross-coupling reactions on di-substituted pyridines is a delicate interplay of electronic and steric effects. The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, making it electron-deficient and influencing the reactivity of the different positions.[2]

Electronic Effects:

The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, which is most pronounced at the α (C2 and C6) and γ (C4) positions. This generally makes the C-Br bonds at these positions more susceptible to oxidative addition by a palladium(0) catalyst, the first and often rate-determining step in many cross-coupling catalytic cycles.[3][4] Consequently, in many dihalopyridines, the bromine atom closer to the nitrogen is more reactive.

Steric Effects:

The presence of substituents on the pyridine ring can introduce steric hindrance, which can dramatically influence the accessibility of a particular C-Br bond to the bulky palladium catalyst. A substituent at the C2 position, such as an acetate group, can sterically encumber the adjacent C3 position, potentially favoring reaction at the more accessible C6 position.[5] The choice of a bulky phosphine ligand on the palladium catalyst can further amplify these steric effects, allowing for tunable selectivity.

The interplay of these electronic and steric factors means that the selective functionalization of 3,6-dibromopyridine-2-acetates is not always straightforward and often requires careful optimization of reaction conditions.

Diagram: Factors Influencing Regioselectivity

G cluster_factors Key Factors Governing Regioselectivity cluster_outcomes Reaction Outcomes Electronic Effects Electronic Effects Selective C6 Functionalization Selective C6 Functionalization Electronic Effects->Selective C6 Functionalization Favors reaction at electron-deficient C6 Mixture of Isomers Mixture of Isomers Electronic Effects->Mixture of Isomers Steric Hindrance Steric Hindrance Steric Hindrance->Selective C6 Functionalization Ortho-acetate group hinders C3 Steric Hindrance->Mixture of Isomers Reaction Conditions Reaction Conditions Selective C3 Functionalization Selective C3 Functionalization Reaction Conditions->Selective C3 Functionalization e.g., specific ligand choice Reaction Conditions->Selective C6 Functionalization e.g., bulky ligands Reaction Conditions->Mixture of Isomers Sub-optimal conditions

Caption: Decision-making framework for predicting regioselectivity.

Protocols for Selective Functionalization

The following protocols provide detailed, step-by-step methodologies for achieving selective functionalization at either the C3 or C6 position of a model substrate, methyl 3,6-dibromo-2-picolinate. These protocols are intended as a starting point and may require optimization for different substrates and coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6 Position

This protocol is designed to favor functionalization at the less sterically hindered C6 position. The choice of a relatively bulky phosphine ligand helps to discriminate between the two bromine atoms.

Reaction Scheme:

G cluster_reaction start Methyl 3,6-dibromo-2-picolinate plus1 + start->plus1 boronic_acid Arylboronic Acid plus1->boronic_acid arrow Pd(OAc)2, SPhos K3PO4, Toluene/H2O, 80 °C boronic_acid->arrow product Methyl 3-bromo-6-aryl-2-picolinate arrow->product

Caption: Suzuki-Miyaura coupling favoring the C6 position.

Materials:

  • Methyl 3,6-dibromo-2-picolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Water (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 3,6-dibromo-2-picolinate, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings of heteroaryl halides. The steric bulk of SPhos enhances the selectivity for the less hindered C6 position.

  • Base: Potassium phosphate is a moderately strong base that is well-suited for Suzuki reactions and is generally compatible with ester functionalities.[6]

  • Solvent: The biphasic toluene/water system is commonly used for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[6]

Protocol 2: Selective Buchwald-Hartwig Amination at the C6 Position

Similar to the Suzuki coupling, steric factors can be exploited to achieve selective amination at the C6 position.

Reaction Scheme:

G cluster_reaction start Methyl 3,6-dibromo-2-picolinate plus1 + start->plus1 amine Amine (R2NH) plus1->amine arrow Pd2(dba)3, XPhos NaOtBu, Toluene, 100 °C amine->arrow product Methyl 3-bromo-6-(dialkylamino)-2-picolinate arrow->product

Caption: Buchwald-Hartwig amination favoring the C6 position.

Materials:

  • Methyl 3,6-dibromo-2-picolinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (degassed)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Add the methyl 3,6-dibromo-2-picolinate and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-8 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active catalyst for C-N bond formation and is known to be effective for challenging substrates.[3][7] The bulky XPhos ligand plays a crucial role in promoting the reaction at the less sterically hindered C6 position.

  • Base: Sodium tert-butoxide is a strong base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[7] Care should be taken with substrates containing base-sensitive functional groups.

  • Inert Conditions: Buchwald-Hartwig reactions are sensitive to oxygen, so maintaining an inert atmosphere is critical for catalyst stability and reaction efficiency.[3]

Protocol 3: Selective Sonogashira Coupling at the C6 Position

The Sonogashira coupling allows for the introduction of an alkyne moiety, a versatile functional group for further transformations. Selectivity at C6 can be achieved through careful control of reaction conditions.

Reaction Scheme:

G cluster_reaction start Methyl 3,6-dibromo-2-picolinate plus1 + start->plus1 alkyne Terminal Alkyne plus1->alkyne arrow Pd(PPh3)2Cl2, CuI Et3N, DMF, 60 °C alkyne->arrow product Methyl 3-bromo-6-alkynyl-2-picolinate arrow->product

Sources

Application

Reduction of ethyl acetate side chain in dibromopyridines

Application Note: Chemoselective Reduction of Ethyl (3,5-dibromopyridin-2-yl)acetate Part 1: Executive Summary & Strategic Scope The Challenge: Reducing the ester moiety of Ethyl (3,5-dibromopyridin-2-yl)acetate to its c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Ethyl (3,5-dibromopyridin-2-yl)acetate

Part 1: Executive Summary & Strategic Scope

The Challenge: Reducing the ester moiety of Ethyl (3,5-dibromopyridin-2-yl)acetate to its corresponding alcohol, 2-(3,5-dibromopyridin-2-yl)ethanol , presents a classic chemoselectivity conflict. The electron-deficient pyridine ring activates the carbon-bromine bonds, rendering them susceptible to hydrodebromination (loss of Br) or nucleophilic aromatic substitution under standard reducing conditions.

The Solution: Standard strong hydride donors (e.g., LiAlH₄ at RT) or catalytic hydrogenation (H₂/Pd) are contraindicated due to high risks of dehalogenation. This protocol details three tiered methodologies, prioritizing the Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) system. This method utilizes in situ formation of calcium borohydride species to activate the ester carbonyl while leaving the aryl bromide motifs intact.

Target Transformation:

  • Substrate: Ethyl (3,5-dibromopyridin-2-yl)acetate

  • Product: 2-(3,5-dibromopyridin-2-yl)ethanol

  • Critical Quality Attribute (CQA): Retention of both bromine atoms (>98% purity by LCMS).

Part 2: Mechanistic Logic & Decision Matrix

The following diagram illustrates the reaction pathways and the decision logic for reagent selection.

ReductionPathways Substrate Ethyl (3,5-dibromopyridin-2-yl)acetate LiAlH4 LiAlH4 (RT) Substrate->LiAlH4 NaBH4_CaCl2 NaBH4 + CaCl2 (Recommended) Substrate->NaBH4_CaCl2 DIBAL DIBAL-H (-78°C) Substrate->DIBAL Target Target Alcohol (Br atoms intact) Byproduct1 Debrominated Impurity (M-79 mass shift) Byproduct2 Over-reduced Alkane (Rare) LiAlH4->Byproduct1 High Risk: Oxidative Addition to C-Br NaBH4_CaCl2->Target High Selectivity: Lewis Acid Activation DIBAL->Target Controlled Temp Required DIBAL->Byproduct1 If T > -50°C

Figure 1: Reaction pathway analysis showing the risk of debromination with aggressive hydrides versus the selectivity of the borohydride/salt system.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (NaBH₄ + CaCl₂)

Best for: High chemoselectivity, ease of handling, and room temperature operations.

Mechanism: Sodium borohydride alone reduces esters very slowly.[1] The addition of Calcium Chloride (CaCl₂) generates a calcium borohydride species in situ or acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This lowers the activation energy for hydride attack on the carbonyl without activating the C-Br bond on the pyridine ring [1].

Reagents:

  • Substrate: 1.0 equiv

  • NaBH₄: 3.0 equiv[2][3][4]

  • CaCl₂ (anhydrous): 1.5 equiv[4]

  • Solvent: 2:1 THF:Ethanol (Anhydrous)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl (3,5-dibromopyridin-2-yl)acetate (1.0 equiv) in anhydrous THF/EtOH (2:1 ratio, 0.2 M concentration).

  • Activation: Add CaCl₂ (1.5 equiv) in one portion. The solution may become slightly cloudy. Stir for 15 minutes at 0°C.

  • Reduction: Slowly add NaBH₄ (3.0 equiv) portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

  • Monitoring (Self-Validating Step):

    • Take a 50 µL aliquot, quench with dilute HCl, and analyze via LCMS.

    • Pass Criteria: Disappearance of Ester (M+) and appearance of Alcohol (M-42).

    • Fail Criteria: Appearance of M-79/M-81 peaks indicates debromination.

  • Workup (Critical for Pyridines):

    • Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

    • Pyridine Solubility Check: Pyridines can be protonated and trapped in the aqueous layer. Adjust aqueous pH to ~8-9 using saturated NaHCO₃ if necessary.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: The Scale-Up Alternative (LiBH₄)

Best for: Larger scales where solid salt filtration (Method A) is cumbersome.

Reagents:

  • Substrate: 1.0 equiv

  • LiBH₄ (2.0 M in THF): 1.5 – 2.0 equiv

  • Solvent: Anhydrous THF

Protocol:

  • Dissolve substrate in anhydrous THF (0.3 M) under N₂. Cool to 0°C.[5][6]

  • Add LiBH₄ solution dropwise. Lithium acts as the Lewis acid partner here, making LiBH₄ significantly more reactive toward esters than NaBH₄ [2].

  • Stir at 0°C for 1 hour, then warm to RT.

  • Safety Note: LiBH₄ is more flammable than NaBH₄. Quench carefully with Acetone (consumes excess hydride) followed by water.

Part 4: Data Interpretation & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

Observation (LCMS/NMR)Root CauseCorrective Action
Start Material Remains Borohydride inactive or wet solvent.Add 1.0 eq MeOH to LiBH4 reaction (forms active Li(OMe)BH3 species) or switch to Method A.
Product Mass = M-80 Debromination. Hydride too strong or Pd contaminant present.Ensure reaction temp < 25°C. Avoid LiAlH4. Check glassware for metal residues.
Low Yield (Aq. Loss) Product trapped in aqueous layer as pyridinium salt.Do not use strong acid quench. Ensure aqueous pH is > 8.0 during extraction.
Aldehyde Observed Incomplete reduction.Increase reaction time. Aldehyde is an intermediate; borohydrides will eventually reduce it.[7]

Part 5: Visualization of Experimental Workflow

Workflow Start Start: Dissolve Substrate Solvent: THF/EtOH (2:1) Activate Add CaCl2 (1.5 eq) Stir 15 min @ 0°C Start->Activate Reduce Add NaBH4 (3.0 eq) Portion-wise (Gas Evolution) Activate->Reduce React Warm to RT Stir 4-6 Hours Reduce->React Check LCMS Checkpoint React->Check Decision M-Br Peak Present? Check->Decision Decision->Start Yes (Fail - Restart/Lower Temp) Quench Quench: Sat. NH4Cl Adjust pH to 8-9 (Critical) Decision->Quench No (Pass) Extract Extract EtOAc -> Dry -> Conc. Quench->Extract

Figure 2: Step-by-step workflow for the NaBH4/CaCl2 reduction protocol, highlighting the critical pH adjustment step.

Part 6: References

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of sodium borohydride with esters in the presence of lithium or calcium salts." Journal of the American Chemical Society. Available at: [Link]

  • Burke, S. D., & Danheiser, R. L. (1999).[8] "Lithium Borohydride."[1][4][8][9] Handbook of Reagents for Organic Synthesis. Wiley.

  • Hamada, Y., et al. (2009). "Rapid and mild reduction of esters to alcohols using LiBH4–MeOH." Tetrahedron Letters.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity).

Sources

Method

Palladium-catalyzed cross-coupling conditions for 3,6-dibromopyridines

Application Note: Regiocontrolled Palladium-Catalyzed Cross-Coupling of 3,6-Dibromopyridine Executive Summary 3,6-Dibromopyridine is a critical bifunctional scaffold in medicinal chemistry, particularly for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrolled Palladium-Catalyzed Cross-Coupling of 3,6-Dibromopyridine

Executive Summary

3,6-Dibromopyridine is a critical bifunctional scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterogeneous ligands. The core synthetic challenge lies in differentiating the two carbon-bromine bonds. While chemically similar, they are electronically distinct: the C6 position (α to nitrogen) is significantly more electron-deficient and reactive toward oxidative addition than the C3 position (β to nitrogen).

This guide provides validated protocols to exploit this electronic bias, enabling:

  • Exclusive C6-Functionalization: Targeting the α-position under mild conditions.

  • Sequential C6, C3-Difunctionalization: A programmed approach to build non-symmetric heterocycles.

  • C6-Amination: Regioselective Buchwald-Hartwig coupling.

Mechanistic Basis & Reactivity Profile

To achieve high fidelity in cross-coupling, one must understand the electronic landscape of the pyridine ring.

  • The C6-Br Bond (Alpha): This position is adjacent to the electronegative nitrogen atom. The inductive effect (-I) and resonance withdrawal make this center highly electrophilic. Palladium(0) undergoes Oxidative Addition (OA) here approximately 10–100x faster than at the beta position.

  • The C3-Br Bond (Beta): This position resembles a deactivated aryl bromide. While still reactive, it requires higher activation energy (higher temperature or more active ligands) compared to C6.

Figure 1: Reactivity Decision Matrix

ReactivityMatrix Substrate 3,6-Dibromopyridine C6_Path Path A: C6-Selective (Kinetic Control) Substrate->C6_Path Low Temp (60-80°C) Low Cat. Loading Stoichiometric Reagent C3_Path Path B: C3-Functionalization (Thermodynamic/Forcing) Substrate->C3_Path High Temp (>100°C) Excess Reagent Active Ligands (e.g., SPhos) Product_Mono 2-Aryl-5-bromopyridine (Major Product) C6_Path->Product_Mono Fast Oxidative Addition Product_Bis 2,5-Diarylpyridine (Bis-Coupled) Product_Mono->Product_Bis Requires 2nd Step or Excess Reagent

Caption: Reactivity flow showing the kinetic preference for C6 functionalization over C3.

Protocol 1: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C6 while leaving the C3-bromide intact for future manipulation.

Chemical Principle: By limiting the stoichiometry of the boronic acid and maintaining moderate temperatures, we exploit the faster rate of oxidative addition at C6.

Reagents & Materials
  • Substrate: 3,6-Dibromopyridine (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.05 equiv) — Do not exceed 1.1 equiv.[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 3,6-dibromopyridine (237 mg, 1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1 mL) via syringe.

  • Base Addition: Add aqueous Na₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol).

  • Reaction: Heat the mixture to 80 °C (external oil bath temperature).

    • Critical Note: Do not reflux vigorously (usually >100°C) as this increases the risk of bis-coupling.

  • Monitoring: Monitor by TLC or LCMS after 2 hours. The starting material (dibromide) should disappear, converting to the mono-arylated product.

    • Target Mass: M+H = [MW of Boronic Acid - H + 236 (Py-Br)]. Look for the Br isotope pattern (1:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product usually elutes after the bis-coupled impurity (if any).

Protocol 2: Sequential One-Pot C6, C3-Difunctionalization

Objective: Introduce two different aryl groups: first at C6, then at C3, in a single pot without isolating the intermediate.

Chemical Principle: After the fast C6 coupling consumes the first boronic acid, a more active catalyst system (or higher temperature) and a second boronic acid are introduced to force the sluggish C3 coupling.

Reagents
  • Boronic Acid A (C6-target): 1.0 equiv

  • Boronic Acid B (C3-target): 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos (4 mol%)

    • Why SPhos? Buchwald dialkylbiaryl phosphines are excellent for coupling deactivated heteroaryl bromides (like the C3 position).

Step-by-Step Procedure
  • Step 1 (C6 Coupling): Combine 3,6-dibromopyridine (1.0 mmol), Boronic Acid A (1.0 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (424 mg, 2.0 mmol) in Toluene (5 mL) and Water (0.5 mL).

  • Reaction 1: Heat at 60–70 °C for 2–4 hours. Confirm complete consumption of starting material via LCMS.

  • Step 2 (C3 Coupling): Without workup, remove the heat source briefly.

  • Addition: Add Boronic Acid B (1.2 mmol). Optionally add an additional 1 mol% Pd(OAc)₂/SPhos if the catalyst appears deactivated (black precipitate).

  • Reaction 2: Increase temperature to 100–110 °C (reflux). Stir for 6–12 hours.

  • Workup: Standard aqueous extraction and purification.

Figure 2: Sequential Workflow Diagram

SequentialCoupling Start Start: 3,6-Dibromopyridine Step1 Step 1: Add Boronic Acid 'A' (1.0 eq) Pd/SPhos, 60°C Start->Step1 Intermed Intermediate: 2-Aryl-A-5-bromopyridine Step1->Intermed Kinetic Control Step2 Step 2: Add Boronic Acid 'B' (1.2 eq) Heat to 100°C Intermed->Step2 Final Final: 2-Aryl-A-5-Aryl-B-pyridine Step2->Final Thermodynamic Forcing

Caption: Workflow for installing different aryl groups at C6 and C3 sequentially.

Protocol 3: C6-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C6. Challenge: Amines can poison Palladium. The C3-Br is prone to dehalogenation (hydrodebromination) if the reaction is too hot or prolonged.

Reagents
  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

    • Note: Chelating ligands like Xantphos suppress bis-coupling and reductive elimination of H-Br (dehalogenation).

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene or Dioxane.

Procedure
  • Mix 3,6-dibromopyridine (1.0 mmol), Amine (1.1 mmol), Pd₂(dba)₃ (18 mg), Xantphos (23 mg), and NaOtBu (135 mg) in a dry vial.

  • Add anhydrous Toluene (5 mL) under Argon.

  • Heat to 80 °C .

  • Monitor closely.[2] If C3-amination starts appearing (bis-product), lower temperature to 60 °C and extend time.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Bis-coupling (C3 & C6) Excess Boronic Acid or Temp too high.Reduce Boronic Acid to 0.95–1.0 eq. Lower Temp to 60°C.
No Reaction at C3 Catalyst death or insufficient activation.Switch to SPhos or XPhos (Buchwald G3 precatalysts). Increase Temp to 110°C.
Protodehalogenation Hydride source present (e.g., Ethanol).[1]Switch to non-protic cosolvents (DMF, Dioxane). Use anhydrous conditions.
Pd Black Formation Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1. Use chelating ligands (dppf).

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. 2

  • Lutz Ackermann et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. 4

  • Fairlamb, I. J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. 5

  • Sigma-Aldrich. (2023). Cross-Coupling Reaction Manual: Desk Reference. 6[7]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Developments. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl (3,6-dibromopyridin-2-yl)acetate

Welcome to the technical support center for the synthesis of Ethyl (3,6-dibromopyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl (3,6-dibromopyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile pyridine derivative. The synthesis of polysubstituted pyridines presents unique challenges due to the electronic nature of the heterocycle, often leading to issues with regioselectivity and yield.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.

Overview of Recommended Synthetic Pathway

The synthesis of Ethyl (3,6-dibromopyridin-2-yl)acetate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most reliable route involves the functionalization of a pre-existing pyridine core. Below is a high-level overview of the recommended pathway, starting from the commercially available 2-amino-5-bromopyridine.

Synthetic_Pathway cluster_0 Common Pitfall Pathway cluster_1 Recommended Pathway A 2-Amino-5-bromopyridine B 2-Amino-3,5-dibromopyridine A->B Bromination (Br₂, Acetic Acid) C 3,5-Dibromopyridine-2-diazonium Salt B->C Diazotization (NaNO₂, HBr) D 2,3,5-Tribromopyridine C->D Sandmeyer Rxn (CuBr) E Ethyl (3,5-dibromopyridin-2-yl)acetate (Incorrect Isomer - See FAQ) D->E Cross-Coupling (e.g., with Reformatsky reagent) F 2,6-Dibromopyridine G 3,6-Dibromo-2-methylpyridine F->G Directed Lithiation & Methylation H 2-(Bromomethyl)-3,6-dibromopyridine G->H Radical Bromination (NBS, AIBN) I Diethyl 2-((3,6-dibromopyridin-2-yl)methyl)malonate H->I Malonic Ester Synthesis J Ethyl (3,6-dibromopyridin-2-yl)acetate (Target Molecule) I->J Hydrolysis & Decarboxylation

Caption: Recommended vs. common pitfall synthetic pathways for Ethyl (3,6-dibromopyridin-2-yl)acetate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The questions are organized by the key stages of the recommended synthetic pathway.

Step 1: Synthesis of 3,6-Dibromo-2-methylpyridine from 2,6-Dibromopyridine

Question: My yield for the conversion of 2,6-dibromopyridine to 3,6-dibromo-2-methylpyridine via a directed ortho-metalation (DoM) and methylation approach is consistently low. What are the likely causes?

Answer: Low yields in this step typically stem from three critical areas: incomplete lithiation, side reactions, or inefficient methylation. The pyridine nitrogen's lone pair can coordinate with catalysts and alter reaction pathways, making conditions paramount.[2]

  • Cause 1: Inefficient Lithiation: The deprotonation at the C3 position is challenging. The choice of base and temperature is critical. Lithium diisopropylamide (LDA) is often preferred over n-butyllithium for its lower nucleophilicity, which reduces the chance of unwanted addition to the pyridine ring.

  • Cause 2: Temperature Control: The lithiated intermediate is highly unstable. The reaction must be maintained at very low temperatures (typically -78 °C) to prevent decomposition and side reactions, such as rearrangement or elimination.

  • Cause 3: Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are strictly anhydrous. Even trace amounts of water will quench the LDA or the lithiated intermediate, drastically reducing the yield.

  • Cause 4: Inefficient Quenching: The electrophile (e.g., methyl iodide) must be added efficiently to the cold reaction mixture. Slow addition can allow the intermediate to decompose. Ensure the methyl iodide is pure and free of acidic impurities.

Troubleshooting Workflow: Low Yield in DoM

Troubleshooting_DoM Start Low Yield Observed Check_Reagents 1. Verify Reagent & Solvent Quality Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Action_Reagents Use freshly titrated LDA. Ensure solvents are anhydrous. Purify methyl iodide. Check_Reagents->Action_Reagents Issue Found Check_Workup 3. Analyze Workup Procedure Check_Conditions->Check_Workup Conditions OK Action_Conditions Ensure temperature is stable at -78°C. Maintain inert (Ar/N₂) atmosphere. Check stoichiometry of LDA (1.1-1.2 eq). Check_Conditions->Action_Conditions Issue Found Action_Workup Quench reaction at -78°C before warming. Use buffered aqueous solution (e.g., sat. NH₄Cl) for quenching. Check_Workup->Action_Workup Issue Found Success Yield Improved Check_Workup->Success Workup OK Action_Reagents->Success Action_Conditions->Success Action_Workup->Success

Caption: Systematic workflow for troubleshooting low yields in the directed ortho-metalation step.

Step 2: Radical Bromination of the 2-Methyl Group

Question: The benzylic bromination of 3,6-dibromo-2-methylpyridine with N-Bromosuccinimide (NBS) is giving me a mixture of starting material, the desired product, and what appears to be a di-brominated side-chain product. How can I improve selectivity?

Answer: Achieving monosubstitution in a radical side-chain bromination requires a delicate balance of initiation, propagation, and termination steps.

  • Cause 1: Insufficient Radical Initiation: If the reaction is sluggish, the temptation is to add more NBS or increase the temperature, which can lead to over-bromination. Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is active and used in the correct catalytic amount (1-5 mol%). The reaction should also be initiated with a suitable light source (e.g., a sunlamp).

  • Cause 2: Incorrect Stoichiometry of NBS: Using a significant excess of NBS is the primary cause of di-bromination. Use NBS in a 1.0 to 1.1 molar equivalent to the starting material. Add the NBS portion-wise to maintain a low concentration throughout the reaction, favoring mono-bromination.

  • Cause 3: Solvent Choice: The solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (CCl₄) or benzene are classic choices that favor the desired reaction pathway. Polar solvents can promote ionic side reactions.

  • Cause 4: Reaction Monitoring: Over-running the reaction will inevitably lead to the formation of the di-brominated product. Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed.

ParameterRecommendation for MonosubstitutionRationale
NBS Stoichiometry 1.0 - 1.1 equivalentsMinimizes over-bromination.
Initiator (AIBN) 2-5 mol%Ensures a steady, controlled rate of radical formation.
Solvent Carbon Tetrachloride or BenzeneNon-polar environment favors the radical mechanism.
Temperature Reflux (e.g., ~77°C for CCl₄)Provides thermal energy for initiation and propagation.
Monitoring TLC or GC every 30-60 minutesPrevents over-reaction and byproduct formation.
Step 3: Malonic Ester Synthesis and Decarboxylation

Question: I am having trouble with the final two steps. The alkylation of diethyl malonate with 2-(bromomethyl)-3,6-dibromopyridine is clean, but the subsequent hydrolysis and decarboxylation step gives a low yield of the final ethyl acetate product. What is going wrong?

Answer: This is a common issue where the final decarboxylation step is not optimized. Standard saponification (ester hydrolysis) followed by acidic decarboxylation can be harsh and may lead to decomposition of the electron-deficient pyridine ring.

  • Cause 1: Ester Hydrolysis Side Reaction: The target molecule is an ethyl ester. Using harsh basic conditions (e.g., refluxing with strong NaOH) for decarboxylation will also hydrolyze your desired product back to the carboxylic acid.

  • Cause 2: Incomplete Decarboxylation: Acid-catalyzed thermal decarboxylation requires high temperatures, which can degrade the product.

  • Recommended Solution: Krapcho Decarboxylation: This method is ideal for substrates like this. It involves heating the malonic ester intermediate in a polar aprotic solvent (like DMSO) with a salt (like NaCl or LiCl) and a small amount of water. The mechanism allows for simultaneous hydrolysis (of one ester group) and decarboxylation under milder, neutral conditions, preserving the second ester group.

Optimized Krapcho Decarboxylation Protocol

  • Dissolve the crude Diethyl 2-((3,6-dibromopyridin-2-yl)methyl)malonate (1.0 equiv) in DMSO.

  • Add sodium chloride (2.0 equiv) and a small amount of water (2.0 equiv).

  • Heat the mixture to 140-160 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction, dilute with a large volume of water, and extract the product with an organic solvent like ethyl acetate.[4]

  • Wash the organic layer thoroughly with water and brine to remove DMSO.[4]

Frequently Asked Questions (FAQs)

Q1: Why is starting with 2-amino-5-bromopyridine not a good route to get the 3,6-dibromo isomer? A1: This is a question of regiochemistry. Brominating 2-amino-5-bromopyridine would likely occur at the C3 position, giving 2-amino-3,5-dibromopyridine.[5] If you then perform a Sandmeyer reaction to replace the amino group with bromine, you would end up with 2,3,5-tribromopyridine.[6][7] While functionalizing this would be possible, it's a longer route and achieving selective substitution at the C2 position would be challenging. The numbering of the final product would be incorrect for the target molecule.

Q2: What is the best general purification method for these brominated pyridine intermediates? A2: Column chromatography on silica gel is the most common method. A gradient elution system of ethyl acetate in hexanes is typically effective.[8][9] However, be aware that pyridine compounds can sometimes streak on silica gel due to the basicity of the nitrogen. To mitigate this, you can pre-treat the silica with a small amount of triethylamine (0.5-1%) in the eluent. For the final product, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes may also be effective if the crude product is sufficiently pure.[9]

Q3: Can I use other alkylating agents besides ethyl bromoacetate in related syntheses? A3: Yes, the synthetic route, particularly the malonic ester and Williamson ether synthesis steps, is versatile. You can use a variety of alkyl halides to introduce different side chains. Ethyl bromoacetate is a common and reactive electrophile used for introducing the acetate moiety.[10][11][12][13][14]

Q4: How can I confirm the regiochemistry of my bromination steps? A4: The most definitive method is 1H NMR spectroscopy. The coupling constants (J-values) between adjacent protons on the pyridine ring are highly informative. For a 2,3,6-trisubstituted pyridine, you will have two remaining protons at the C4 and C5 positions. The coupling constant between these two protons (³JHH) will be a large doublet (typically 8-9 Hz), confirming their ortho relationship. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm through-space proximity between protons (e.g., between the C2-methyl group and the C3-bromine).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)-3,6-dibromopyridine (Intermediate H)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dibromo-2-methylpyridine (1.0 equiv) in carbon tetrachloride (CCl₄).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.02 equiv).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under illumination from a 250W sunlamp.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4][15]

Protocol 2: Synthesis of Ethyl (3,6-dibromopyridin-2-yl)acetate (Target Molecule J)
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Malonate Addition: Cool the suspension to 0 °C and add diethyl malonate (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Alkylation: Add a solution of 2-(bromomethyl)-3,6-dibromopyridine (1.0 equiv) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Decarboxylation (Krapcho): Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the crude malonate intermediate. Dissolve this crude product in DMSO, add NaCl (2.0 equiv) and H₂O (2.0 equiv). Heat to 150 °C for 4-6 hours.

  • Workup: Cool the reaction mixture, dilute with a large volume of water, and extract three times with ethyl acetate. Wash the combined organic extracts extensively with water and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography (silica gel, gradient of 5% to 20% ethyl acetate in hexanes).

References

  • Google Patents. WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • WIPO Patentscope. WO/2000/026177 SYNTHESIS OF ETHYL BROMOPYRUVATE. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-5-bromopyridine. Available at: [Link]

  • Pharmaffiliates. Maximizing Your Synthesis: Ethyl Bromopyruvate Applications for Pharma. Available at: [Link]

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  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. Available at: [Link]

  • SynArchive. Sandmeyer Reaction. Available at: [Link]

  • Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • PMC. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

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  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • PMC. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Available at: [Link]

  • ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available at: [Link]

  • ACS Publications. Synthesis, Crystal Structure, and Potentiometry of Pyridine-Containing Tetraaza Macrocyclic Ligands with Acetate Pendant Arms. Available at: [Link]

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  • Organic Syntheses. guanidoacetic acid. Available at: [Link]

  • University of Rochester. Remove Sticky Reagents. Available at: [Link]

  • ResearchGate. How to purify and isolate required compound from a reaction mixture?. Available at: [Link]

  • LookChem. Purification of Ethyl acetate. Available at: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Available at: [Link]

  • TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). Available at: [Link]

  • PMC. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Properties of Partially Hydrogenated Ethyl ([3,4']Bipyridin-6'-ylsulfanyl) Acetates. Available at: [Link]

  • Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • MDPI. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. Available at: [Link]

  • Google Patents. CN102424652B - High selectivity synthetic method for alpha-bromo ethyl acetate.

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Optimization

Technical Support Center: Solubility Optimization of Dibromopyridine Esters

Welcome to the technical support center for optimizing the solubility of dibromopyridine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of dibromopyridine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this specific class of compounds. Dibromopyridine esters, while synthetically valuable, often present significant solubility hurdles due to a combination of their rigid, planar structure, lipophilic bromine substituents, and the polar ester functionality. This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome these issues.

Section 1: Foundational Principles: Understanding the Solubility of Dibromopyridine Esters

Before troubleshooting, it's crucial to understand the molecular forces at play. The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1]

  • The Solute: Dibromopyridine Esters: This molecule class has a complex electronic profile.

    • Pyridine Ring: A π-deficient aromatic system containing an electronegative nitrogen atom, which acts as a weak base (pKa of pyridinium is ~5.25) and a hydrogen bond acceptor.[2][3][4]

    • Dibromo Substituents: These heavy halogen atoms significantly increase the molecular weight and lipophilicity. They are electron-withdrawing and can participate in halogen bonding, potentially strengthening the crystal lattice energy (solute-solute interactions), making the solid harder to dissolve.[5]

    • Ester Group (-COOR): This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen). The nature of the 'R' group (e.g., methyl, ethyl, tert-butyl) will also modulate the overall polarity and steric profile of the molecule.

  • The Solvent: The goal is to find a solvent whose intermolecular forces can effectively overcome the solute's crystal lattice energy and form stable solute-solvent interactions. Key solvent properties to consider are polarity, hydrogen bonding capability (donor/acceptor), and dielectric constant.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common solubility problems encountered during experimental work.

Issue 1: My dibromopyridine ester shows poor solubility (<1 mg/mL) in common solvents like heptane, toluene, and even ethyl acetate.

Cause: This classic "brick dust" scenario suggests that the solute-solute interactions (crystal lattice energy) are very strong, and the chosen solvents cannot overcome this energy barrier. The planarity of the pyridine ring combined with halogen and π-π stacking interactions can lead to highly stable crystal packing.

Recommended Strategy: Systematic Solvent Screening

The first step is to perform a systematic screen with a broader range of solvents covering different polarity classes. Do not rely on trial and error.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh approximately 1-2 mg of your dibromopyridine ester into several small (e.g., 1 mL) glass vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in fixed increments (e.g., 100 µL at a time).

  • Observation: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution.

  • Categorization: Classify the solubility as:

    • Freely Soluble: Dissolves in < 200 µL (< 10 volumes).

    • Soluble: Dissolves in 200-500 µL (10-25 volumes).

    • Sparingly Soluble: Dissolves in 500-1000 µL (25-50 volumes).

    • Insoluble: Does not fully dissolve in > 1000 µL (> 50 volumes).

Table 1: Recommended Solvents for Initial Screening

Solvent Class Example Solvents Rationale for Inclusion
Non-Polar Heptane, Toluene Addresses the lipophilic character of the dibromo-aromatic system.
Polar Aprotic Dichloromethane (DCM), Chloroform Good at dissolving a wide range of organic molecules; can disrupt π-stacking.
Tetrahydrofuran (THF), 1,4-Dioxane Ether oxygens can act as hydrogen bond acceptors for any potential interactions.
Acetone, Acetonitrile (ACN) Higher polarity and dipole moment.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Highly polar, strong hydrogen bond acceptors; often solvents of last resort.[6]

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Can act as both hydrogen bond donors and acceptors. |

Workflow Diagram: Systematic Solvent Selection Below is a logical workflow for selecting an appropriate solvent system.

start Start: Poor Solubility Observed screen Perform Small-Scale Screen (See Table 1) start->screen check_sol Is compound soluble in a single solvent? screen->check_sol yes_sol Yes check_sol->yes_sol no_sol No check_sol->no_sol optimize Optimize concentration and temperature yes_sol->optimize cosolvent Proceed to Co-Solvent Strategy no_sol->cosolvent end_good End: Suitable Solvent Found optimize->end_good

Caption: A decision tree for the initial solvent screening process.

Issue 2: My compound is only soluble in harsh solvents like DMSO or DMF, but my downstream application (e.g., reaction, biological assay) is incompatible with them.

Cause: Your compound requires a highly polar environment to dissolve, but these strong solvents can interfere with reactions or be toxic to cells. The goal is to leverage their solubilizing power while minimizing their final concentration.

Recommended Strategy: Co-Solvency

A co-solvent is a water-miscible or organic-miscible solvent used in small amounts to increase the solubility of a compound in the bulk solvent.[7][8][9] This is one of the most effective techniques for enhancing solubility.[9][10]

Experimental Protocol: Co-Solvent System Development

  • Primary Dissolution: Dissolve the dibromopyridine ester in the minimum required volume of the "strong" solvent (e.g., DMSO, DMF) to create a concentrated stock solution.

  • Titration: Slowly add the concentrated stock solution dropwise into the desired "weak" bulk solvent (e.g., Toluene, Ethanol, or even an aqueous buffer for biological assays) while vigorously stirring.

  • Observe for Precipitation: Monitor for the first sign of persistent cloudiness or precipitation. This point indicates the kinetic solubility limit in that co-solvent mixture.

  • Optimization: Prepare several formulations with the strong solvent concentration just below the precipitation point (e.g., if precipitation occurs at 5% DMSO, test stable formulations at 1-2% DMSO). A common starting formulation for in-vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11]

Workflow Diagram: Troubleshooting with Co-Solvents

start High solubility only in strong solvents (DMSO, DMF) stock Prepare concentrated stock in minimum strong solvent start->stock titrate Titrate stock into desired bulk solvent with stirring stock->titrate check_precip Does precipitation occur? titrate->check_precip yes_precip Yes check_precip->yes_precip no_precip No check_precip->no_precip determine_limit Note concentration at precipitation onset yes_precip->determine_limit use_direct Use this co-solvent system directly for application no_precip->use_direct optimize_conc Formulate system with strong solvent below this limit (e.g., 1-5% v/v) determine_limit->optimize_conc end_good End: Optimized Co-Solvent System use_direct->end_good optimize_conc->end_good

Caption: A workflow for developing and optimizing a co-solvent system.

Issue 3: My compound dissolves upon heating but crashes out of solution when it cools to room temperature.

Cause: You have created a supersaturated solution. The thermodynamic equilibrium solubility at room temperature is lower than the concentration you achieved at a higher temperature. Solubility is temperature-dependent, generally increasing with a rise in temperature.[12]

Recommended Strategy: Determine Thermodynamic Solubility & Controlled Crystallization

If your application requires a stable solution at a specific temperature, you must determine the equilibrium solubility at that temperature. If the goal is purification, this property can be leveraged for crystallization.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility [13][14]

This is the gold-standard method for determining thermodynamic solubility.[13][14]

  • Preparation: Add an excess amount of the solid dibromopyridine ester to a known volume of the chosen solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) on an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Stop agitation and allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 or 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical.

  • Quantification: Dilute the filtered sample into a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve.[13]

  • Calculation: The measured concentration is the equilibrium solubility of your compound in that solvent at that temperature.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use pH modification to improve the solubility of my dibromopyridine ester?

A1: It's possible, but its utility is limited for applications in most organic solvents. The pyridine nitrogen is weakly basic and can be protonated by a strong acid to form a pyridinium salt.[3] This salt will have significantly higher solubility in polar protic solvents (like water or ethanol) than the neutral parent molecule.[15] This technique is highly effective for purification via acid-base extraction but is less useful for increasing solubility in aprotic organic solvents where the salt form may be less soluble.[16]

Q2: How does the ester's alkyl group (the 'R' in -COOR) affect solubility?

A2: The 'R' group has a significant impact.

  • Small Alkyl Groups (Methyl, Ethyl): These maintain a higher degree of polarity for the molecule, favoring solubility in more polar solvents.

  • Large/Bulky Alkyl Groups (tert-Butyl, Benzyl): These increase the lipophilicity and steric bulk of the molecule. This can decrease polarity, favoring solubility in less polar solvents like DCM or toluene. However, the increased bulk can also disrupt efficient crystal packing, which may paradoxically lead to an overall increase in solubility in some cases.

Q3: My compound seems to degrade in certain solvents over time. What should I do?

A3: This is a stability issue, not just a solubility one. Pyridine rings can be susceptible to nucleophilic substitution, especially if activated by electron-withdrawing groups.[3][4] Solvents like methanol or ethanol (nucleophiles) could potentially transesterify your compound, especially with heat or catalytic impurities.

  • Recommendation: Always perform a preliminary stability study. Dissolve your compound in the candidate solvent and monitor its purity over time (e.g., 24h at room temperature and at elevated temperature) by HPLC or TLC. If degradation occurs, you must select a different, non-reactive solvent. Aprotic solvents (e.g., ACN, THF, Toluene) are generally safer in this regard.

Q4: I've tried everything and the solubility is still too low for my needs. What are my other options?

A4: When solvent-based strategies are exhausted, you may need to consider physical or chemical modifications. While this guide focuses on solvent optimization, it's important to be aware of other advanced techniques used in pharmaceutical development:[17][18]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface-area-to-volume ratio of the solid particles, which increases the rate of dissolution, though not the equilibrium solubility.[19][20][21]

  • Amorphous Dispersions: Converting the crystalline material into an amorphous (non-crystalline) solid dispersion with a polymer carrier can dramatically increase apparent solubility.

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice and improve solubility properties.[5]

  • Chemical Modification: If possible, synthetically modifying the structure (e.g., changing the ester, adding a solubilizing group) is a fundamental approach to address solubility issues.[17]

Section 4: References

  • Jadhav, N. et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Rowan University. (n.d.). Predicting Solubility. Rowan University Website. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Hasan, M. M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17745. [Link]

  • Geronimo, I. G., & Mey, A. S. J. S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(19), 15309-15359. [Link]

  • Verma, S., & Rawat, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia, The Free Encyclopedia. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma Website. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Website. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Website. [Link]

  • Royal Society of Chemistry. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1, 659-670. [Link]

  • Singh, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(4), 453-458. [Link]

  • Pang, K. S., et al. (2016). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 33(10), 2534-2547. [Link]

  • Sreekanth, A. (2016). solubility experimental methods. SlideShare. [Link]

  • Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC Website. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). PYRIDINE AND PYRIDINE DERIVATIVES. John Wiley & Sons, Inc.[Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. WHO Website. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Website. [Link]

  • Bejoy, J., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Reddit. (2025, January 30). Pyridine as a solvent doesn't want to evaporate. r/chemistry. [Link]

  • Belova, N. V., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 27, 1095-1104. [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Choi, J., et al. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. Molecules, 27(19), 6601. [Link]

  • MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1143. [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]

  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-826. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • ResearchGate. (2025, August 7). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Request PDF. [Link]

  • Science. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-770. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Debromination During Ester Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unintended debromination during the hydrolysis of br...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unintended debromination during the hydrolysis of bromo-substituted esters. This side reaction can significantly impact yield and purity, posing a considerable obstacle in synthetic pathways. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur during ester hydrolysis?

A1: Debromination is an undesirable side reaction where a bromine atom is removed from an aromatic or aliphatic carbon, being replaced by a hydrogen atom.[1][2] During ester hydrolysis, particularly under basic conditions (saponification), the reaction environment can facilitate the cleavage of the carbon-bromine (C-Br) bond, especially in activated systems.[1][3]

The susceptibility of a bromo-substituted ester to debromination is influenced by several factors, including the position of the bromine atom, the presence of other functional groups, and the reaction conditions employed. For instance, aryl bromides with electron-withdrawing groups can be more prone to nucleophilic attack, which can lead to dehalogenation.[4] Additionally, radical mechanisms, sometimes initiated by light or trace metals, can also contribute to this side reaction.[1][3][5]

Q2: I'm observing significant debromination when hydrolyzing my bromo-aromatic ester with NaOH. What are the primary causes?

A2: The use of strong bases like sodium hydroxide (NaOH) at elevated temperatures is a common trigger for debromination.[6][7] Several mechanisms can be at play:

  • Nucleophilic Aromatic Substitution (SNAr-type) or Elimination-Addition (Benzyne Mechanism): In some cases, particularly with activated aromatic rings, direct displacement of the bromide by a hydroxide ion or other nucleophiles can occur. Alternatively, under strongly basic conditions, a benzyne intermediate can form, which is then protonated, leading to the debrominated product.[8]

  • Radical Pathways: Trace metal impurities, sometimes originating from reagents or the reaction vessel, can catalyze single-electron transfer processes, generating aryl radicals that then abstract a hydrogen atom from the solvent or other components.[1][9]

  • Disproportionation: In some instances of base-catalyzed isomerization of aryl halides, intermolecular halogen transfer can lead to mixtures of regioisomers and disproportionated products.[8]

Q3: Are there milder alternatives to NaOH or KOH for ester hydrolysis that can minimize debromination?

A3: Absolutely. Switching to a milder base is a primary strategy to suppress debromination.

  • Lithium Hydroxide (LiOH): LiOH is often a successful alternative.[10][11][12] It is a strong base but generally considered "softer" than NaOH or KOH, and its use in a mixed solvent system like THF/water can facilitate hydrolysis at lower temperatures, thereby reducing the likelihood of debromination.[10][13][14] The lithium cation is thought to play a role in stabilizing the tetrahedral intermediate of the hydrolysis reaction.[14]

  • Alkaline Earth Metal Hydroxides: Bases like barium hydroxide (Ba(OH)₂) or calcium hydroxide (Ca(OH)₂) can also be effective for hydrolyzing sensitive esters under milder conditions.

  • Enzymatic Hydrolysis: For substrates amenable to biocatalysis, enzymes such as lipases or esterases offer exceptional selectivity, often hydrolyzing the ester bond without affecting other functional groups, including halogens.[15][16][17] This method is performed under neutral pH and ambient temperature, virtually eliminating the risk of chemical debromination.[16][17]

Q4: Can I still use standard basic hydrolysis conditions but modify them to prevent debromination?

A4: Yes, several adjustments to your protocol can significantly reduce the incidence of debromination:

  • Lower the Reaction Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.[6] Running the reaction at room temperature or even 0 °C can dramatically decrease the rate of the debromination side reaction relative to the desired hydrolysis.

  • Control Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

  • Use a Phase-Transfer Catalyst: For substrates with poor solubility in aqueous base, a phase-transfer catalyst can facilitate the reaction at the interface of two immiscible solvents, often allowing for milder conditions.[13][18]

  • Degas Solvents: To minimize the risk of radical-mediated debromination, using degassed solvents can be beneficial by removing oxygen, which can participate in radical chain reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving debromination issues during ester hydrolysis.

Initial Diagnosis
Symptom Potential Cause Analytical Confirmation
Low yield of desired carboxylic acid and presence of a less polar byproduct. Debromination of the starting material or product.NMR: Absence of the bromine-associated carbon signal and appearance of a new C-H signal in the aromatic region.MS: A molecular ion peak corresponding to the debrominated compound.
Multiple unexpected byproducts. A combination of debromination and other side reactions (e.g., rearrangement, dimerization).LC-MS/MS and NMR: Detailed structural elucidation of the major byproducts.
Troubleshooting Workflow

Here is a decision-making workflow to guide your experimental optimization.

G start Debromination Observed cond1 Are you using a strong base (NaOH, KOH) at high temp? start->cond1 action1 Strategy 1: Milder Conditions - Lower temperature (RT or 0°C) - Reduce reaction time cond1->action1 Yes action4 Strategy 4: Mechanistic Considerations - Degas solvents to remove O2 - Add a radical scavenger (e.g., TEMPO) cond1->action4 No, or problem persists path1 Yes path2 No check1 Debromination Reduced? action1->check1 action2 Strategy 2: Milder Base - Switch to LiOH in THF/H2O - Consider Ba(OH)2 or enzymatic hydrolysis check2 Debromination Reduced? action2->check2 action3 Strategy 3: Alternative Hydrolysis Method - Acid-catalyzed hydrolysis - Non-hydrolytic cleavage (e.g., with TMSI) check3 Debromination Reduced? action3->check3 action4->check1 check1->action2 No success Problem Solved check1->success Yes check2->action3 No check2->success Yes check3->success Yes failure Consult Further check3->failure No

Caption: Potential debromination pathways.

By carefully selecting the reaction conditions and understanding the underlying mechanisms, it is possible to effectively suppress debromination side reactions and achieve a high yield of the desired carboxylic acid.

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online.
  • Practical iron-catalyzed dehalogenation of aryl halides.
  • Process for dehalogenation of aryl and alpha-araliphatic halides.
  • Difficult hydrolysis of an hindered ester. Sciencemadness.org.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Difficult hydrolysis of an hindered ester. ECHEMI.
  • Hydrolysis of Esters and Amides. Dalal Institute.
  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
  • Why are my ester hydrolysis not working. Reddit.
  • Ester Hydrolysis: Acid and Base-C
  • Hydrolysis of esters. Chemguide.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. J-STAGE.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Reactions Using Lithium Hydroxide. Science of Synthesis.
  • Enzymatic ester hydrolysis.
  • Basic Hydrolysis of Esters - Saponific
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Metal- and Base-free Synthesis of Aryl Bromides
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. ECHEMI.
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Three types of hydrolysis and ways to prevent hydrolysis. Langyi Tech.
  • What solvents can you do an ester base hydrolysis in?. Reddit.
  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis.
  • Palladium-Catalyzed Hydrolytic Cleavage of Arom
  • Methyl 2-Bromo-5-Fluorobenzo
  • Bromination Mechanism| Aromatic Electrophilic Substitution. YouTube.
  • Methyl 2-bromo-5-fluorobenzo
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ScienceDirect.
  • How to Prepare Ethyl 2-bromo-5-fluorobenzo
  • Hydrolysis of Esters: Mechanism and Conditions. PSIBERG.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • The hydrolysis of 2-bromo-2-methylpropane.

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Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,6-Dibromopyridine Substitution

Welcome to the technical support center for optimizing substitution reactions involving 3,6-dibromopyridine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions involving 3,6-dibromopyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of reaction temperature, providing troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is rooted in a deep understanding of reaction kinetics and mechanistic principles to empower you with the knowledge to make informed decisions at the bench.

Understanding the Critical Role of Temperature

In nucleophilic aromatic substitution (SNAr) reactions of 3,6-dibromopyridine, temperature is a paramount variable. It directly influences reaction rate, regioselectivity, and the formation of undesirable byproducts. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (the 2, 4, and 6 positions).[1] In 3,6-dibromopyridine, both bromine atoms are in activated positions, making precise temperature control essential for achieving the desired substitution pattern.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or not proceeding at all. Should I just increase the temperature?

A1: While increasing the temperature will generally increase the reaction rate, it should be done judiciously. A systematic approach is recommended. Before drastically elevating the heat, ensure that your catalyst system (if applicable) is active and that your reagents are of sufficient purity. A modest increase in temperature, for example in 10-20 °C increments, is a good starting point. Monitor the reaction closely by TLC or LC-MS to observe the formation of the desired product and any new impurities. In some cases, excessively high temperatures can lead to decomposition of starting materials or products, or promote side reactions.[2] For instance, in certain cross-coupling reactions, temperatures as high as 130°C have led to debromination of the starting material.[2]

Q2: I am observing the formation of a significant amount of the disubstituted product when I only want monosubstitution. How can temperature control help?

A2: To favor monosubstitution, it is often beneficial to conduct the reaction at a lower temperature.[3] This slows down the rate of both the first and second substitution, but the second substitution is often more significantly affected, allowing for a larger process window to stop the reaction after the desired monosubstituted product has formed.[3] Careful control of stoichiometry (using only one equivalent of the nucleophile) is also crucial.[3]

Q3: How do I determine the optimal temperature for my specific substitution reaction?

A3: The optimal temperature is highly dependent on the nucleophile, solvent, and any catalyst being used. A good starting point is to consult the literature for similar reactions. If no direct precedent is available, a temperature screening experiment is recommended. This can be done by setting up several small-scale reactions in parallel at different temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C). Analyzing the outcome of each reaction will provide valuable data on the ideal temperature range for your system. For example, in one study, a reaction yielded 60% at room temperature, but 92% at 50°C, while reflux conditions decreased the yield to 65%.[4]

Q4: Can the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature under standard pressure. Furthermore, the solvent can influence the solubility of your reactants and the stability of the reaction intermediates. Polar aprotic solvents like DMF, DMSO, or NMP are common choices for SNAr reactions and can often facilitate the reaction at lower temperatures compared to less polar solvents like toluene or dioxane.

Troubleshooting Guide: Common Temperature-Related Issues
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Reaction temperature is too low, resulting in insufficient activation energy.1. Gradually increase the temperature in 10-20 °C increments. 2. Ensure your solvent is appropriate for the desired temperature. 3. Confirm the activity of any catalysts or reagents.
Formation of Disubstituted Byproduct Reaction temperature is too high, promoting the second substitution.1. Lower the reaction temperature. Consider starting at room temperature or even 0 °C.[3] 2. Use a stoichiometric amount of the nucleophile.[3] 3. Monitor the reaction closely and stop it once the monosubstituted product is maximized.
Product Decomposition The reaction temperature exceeds the thermal stability of the starting material or product.1. Consult literature for the thermal stability of your compounds. Carbazole derivatives, for instance, often have high decomposition temperatures, frequently above 300°C.[5] 2. Run the reaction at the lowest possible temperature that provides a reasonable rate. 3. Consider using a more active catalyst to enable lower reaction temperatures.
Poor Regioselectivity (in cases of unsymmetrical pyridines) Temperature is too high, reducing the kinetic differentiation between reactive sites.1. Lowering the reaction temperature can sometimes improve regioselectivity by favoring the more kinetically accessible position.
Side Reactions (e.g., debromination, hydrolysis) High temperatures can promote unwanted side reactions.1. In Suzuki-Miyaura couplings, high temperatures can lead to debromination.[2] Try lowering the temperature. 2. If hydrolysis is an issue (forming a pyridinone), ensure anhydrous conditions and run the reaction at a lower temperature.[6]
Experimental Protocol: Temperature Optimization for a Generic Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for optimizing the reaction temperature for the monosubstitution of 3,6-dibromopyridine with a generic nucleophile (Nu-H) in the presence of a base.

Materials:

  • 3,6-dibromopyridine

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K2CO3, NaH, or Et3N)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vials suitable for heating

  • Stir bars

  • Heating block or oil bath with temperature control

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Preparation: In four separate, dry reaction vials equipped with stir bars, add 3,6-dibromopyridine (1 equivalent).

  • Reagent Addition: To each vial, add the nucleophile (1.1 equivalents) and the base (1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent to each vial to achieve a consistent concentration.

  • Temperature Screening: Place each vial in a pre-heated heating block or oil bath at the following temperatures:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 50 °C

    • Vial 3: 80 °C

    • Vial 4: 110 °C

  • Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every hour) using TLC or LC-MS. Note the formation of the monosubstituted product, disubstituted product, and any remaining starting material.

  • Analysis: After a set time (e.g., 6 hours), or once the starting material is consumed in one of the vials, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard or LC-MS with a calibration curve) to determine the yield and purity of the desired product at each temperature.

  • Optimization: Based on the results, you can further refine the temperature in a narrower range if necessary.

Visualizing the Process
Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization prep1 Dispense 3,6-dibromopyridine prep2 Add Nucleophile & Base prep1->prep2 prep3 Add Solvent prep2->prep3 react Set up parallel reactions at different temperatures prep3->react monitor Monitor by TLC/LC-MS react->monitor analyze Quench and analyze yield/purity monitor->analyze optimize Identify optimal temperature analyze->optimize

Caption: Experimental workflow for temperature optimization.

Troubleshooting Logic

G start Reaction Outcome low_conversion Low Conversion Increase Temperature start->low_conversion Problem disubstitution Disubstitution Lower Temperature start->disubstitution Problem decomposition Decomposition Lower Temperature start->decomposition Problem success Optimal Yield low_conversion->success Solution disubstitution->success Solution decomposition->success Solution

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation: A Comparative 1H NMR Analysis of Ethyl 3,6-dibromopyridine-2-acetate

Topic: 1H NMR Spectrum Analysis of Ethyl 3,6-dibromopyridine-2-acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary Ethyl 3,6-dibromop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 3,6-dibromopyridine-2-acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Ethyl 3,6-dibromopyridine-2-acetate is a critical halogenated heterocyclic scaffold, frequently employed as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural integrity relies on the precise regiochemistry of the bromine substituents (positions 3 and 6) and the integrity of the ethyl acetate side chain at position 2.[1]

This guide provides a technical comparison of analyzing this molecule in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
.[1][2] While

remains the standard for routine purity checks, this guide argues that

offers superior resolution for resolving aromatic coupling patterns and identifying hydrolysis impurities, despite its higher cost and handling difficulty.
Structural Logic & Assignment Theory

Before analyzing the spectrum, one must understand the magnetic environment created by the 3,6-dibromo substitution pattern. Unlike the symmetric starting material (2,6-dibromopyridine), this product is asymmetric, creating a distinct AB spin system in the aromatic region.[1]

The Diagnostic Signals
  • The Aromatic AB System (

    
     & 
    
    
    
    ):
    • The molecule possesses protons only at positions 4 and 5.[1]

    • Coupling: These are ortho to each other (

      
      ), resulting in two distinct doublets.
      
    • Differentiation:

      
       is adjacent to the electron-withdrawing Bromine at C6.[1] 
      
      
      
      is adjacent to the Bromine at C3.[1] However, the acetate group at C2 exerts a shielding/deshielding cone effect on the ring, making the chemical shift separation sensitive to solvent polarity.
  • The Aliphatic "Fingerprint":

    • Methylene Linker (

      
      ):  A singlet integrating to 2H.[1] This is the most labile signal, prone to shifting if the acetate hydrolyzes.
      
    • Ethyl Group: A classic quartet (2H) and triplet (3H) system.[1]

Comparative Analysis: vs.

The choice of solvent fundamentally alters the appearance of the spectrum due to polarity-induced shifts and water suppression requirements.[2]

Comparative Data Table

Note: Chemical shifts (


) are representative values based on analogous 3,6-dibromopyridine scaffolds.
FeatureScenario A: Chloroform-d (

)
Scenario B: DMSO-

Performance Verdict
Solvent Residual 7.26 ppm (Singlet)2.50 ppm (Quintet)

allows clearer aromatic integration (no overlap near 7.26).[1]
Water Signal ~1.56 ppm (Variable)~3.33 ppm (Broad)

is better; DMSO water peak often obscures the Methylene singlet (~4.0 ppm) if wet.[1]
Aromatic Resolution Good.

appear as doublets ~7.6–7.8 ppm.[1]
Excellent. Polarity expands the range, often separating the AB system further.

preferred for detailed coupling analysis.[1]
Alpha-Methylene (

)
~4.05 ppm (Singlet).[1]~4.15 ppm (Singlet).[1]

preferred.[1] In DMSO, this peak can drift near the water signal.
Exchangeable Protons Invisible/Broad (if hydrolyzed acid exists).[1]Sharp/Visible.[1]

is critical for detecting acid impurities (-COOH).[1]
Impurity Detection Capabilities
  • Starting Material (2,6-Dibromopyridine): In

    
    , this impurity shows a triplet at ~7.44 ppm (
    
    
    
    ) and a doublet at ~7.26 ppm (
    
    
    ).[1][3] The doublet often overlaps with the
    
    
    residual peak, masking the impurity.
    
    
    shifts the residual peak to 2.50 ppm, unmasking the impurity's aromatic signals.
    [1]
  • Hydrolysis Product (Acid): If the ethyl ester hydrolyzes to the acid, the ethyl quartet/triplet disappears.[1]

    
     will show a broad carboxylic acid proton at >12 ppm; 
    
    
    
    often misses this due to exchange broadening.[1]
Decision Logic for Spectral Interpretation

The following diagram outlines the logical flow for confirming the structure and ruling out common regioisomers.

NMR_Logic Start Start Analysis Check_Aliphatic Step 1: Check Aliphatic Region (1.0 - 4.5 ppm) Start->Check_Aliphatic Ethyl_Group Is Ethyl Pattern Present? (Triplet ~1.2, Quartet ~4.1) Check_Aliphatic->Ethyl_Group Check_Aromatic Step 2: Check Aromatic Region (7.0 - 8.5 ppm) Ethyl_Group->Check_Aromatic Yes Reject Reject: Impurity or Isomer Ethyl_Group->Reject No (Hydrolyzed/Degraded) Pattern_Type Identify Splitting Pattern Check_Aromatic->Pattern_Type AB_System Two Doublets (J ~8Hz) (H4/H5 Ortho) Pattern_Type->AB_System AMX_System Doublet + Triplet (Symmetric 2,6-dibromo) Pattern_Type->AMX_System Meta_Coupling Two Doublets (J ~2Hz) (3,5-dibromo isomer) Pattern_Type->Meta_Coupling Singlet_Check Step 3: Locate Alpha-CH2 (Singlet ~4.0 ppm) AB_System->Singlet_Check AMX_System->Reject Meta_Coupling->Reject Conclusion Confirm Structure: Ethyl 3,6-dibromopyridine-2-acetate Singlet_Check->Conclusion Present (2H) Singlet_Check->Reject Missing/Shifted

Caption: Logical decision tree for verifying the 3,6-dibromo substitution pattern against common isomers and starting materials.

Experimental Protocols

To ensure reproducibility, follow these validated workflows.

Workflow Visualization

Workflow Prep 1. Sample Prep 10-15mg Analyte Solvent 2. Solvent Addition 0.6 mL CDCl3 or DMSO-d6 Prep->Solvent Homogenize 3. Homogenization Vortex > Sonicate (degas) Solvent->Homogenize Acquire 4. Acquisition 16 Scans, d1=2.0s Homogenize->Acquire Process 5. Processing LB=0.3Hz, Phase, Baseline Acquire->Process

Caption: Standardized workflow for acquiring high-resolution 1H NMR data for halogenated pyridines.

Detailed Methodology

A. Sample Preparation

  • Mass: Weigh 10–15 mg of Ethyl 3,6-dibromopyridine-2-acetate into a clean vial. Note: Pyridines can coordinate with metal ions; ensure glassware is trace-metal free.[1]

  • Solvent Choice:

    • Use

      
       (99.8% D)  for routine purity checks.[1]
      
    • Use

      
       (99.9% D)  if the sample contains suspected acid impurities or if aromatic peaks overlap with 
      
      
      
      (7.26 ppm).[1]
  • Filtration: If the solution is cloudy (common with salt impurities), filter through a small plug of glass wool directly into the NMR tube.[1]

B. Instrument Parameters (400 MHz equivalent)

  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Spectral Width: 14 ppm (to capture broad exchangeable protons in DMSO).[1]

  • Relaxation Delay (d1): Set to 2.0 seconds . The quaternary carbons adjacent to bromines extend the relaxation time of neighboring protons; a short d1 may affect integration accuracy of the aromatic doublets.

  • Scans (ns): 16 scans are sufficient for 10 mg samples.[1]

C. Processing

  • Window Function: Apply an exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Referencing:

    • In

      
      : Set residual 
      
      
      
      to 7.26 ppm .
    • In

      
      : Set residual quintet center to 2.50 ppm .
      
References
  • BenchChem. (2025).[1][2][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1]

  • Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [1]

  • Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Ethyl 2-(6-bromopyridin-2-yl)acetate Product Analysis. Retrieved from [1]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3,6-Dibromo Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyridines and the Power of ¹³C NMR Substituted pyridines are a cornerstone of modern medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines and the Power of ¹³C NMR

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their versatile electronic properties and ability to engage in a wide range of chemical interactions make them privileged scaffolds in the design of novel pharmaceuticals and functional materials. Among the various analytical techniques used to characterize these molecules, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides direct insight into the carbon framework of a molecule.

The chemical shift of a given carbon atom in a ¹³C NMR spectrum is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and mesomeric effects all contribute to the final observed chemical shift. For substituted pyridines, the position and nature of the substituent profoundly influence the electron distribution within the aromatic ring, leading to characteristic changes in the ¹³C NMR spectrum. This guide will focus on the impact of 3,6-dibromo substitution, a pattern of significant interest in the synthesis of complex molecules.

Understanding the ¹³C NMR Spectrum of the Pyridine Ring

The parent pyridine molecule exhibits three distinct ¹³C NMR signals corresponding to the C-2/6, C-3/5, and C-4 carbons. The chemical shifts in a deuterated solvent like pyridine-d5 are approximately:

  • C-2, C-6: ~150.35 ppm

  • C-4: ~135.91 ppm

  • C-3, C-5: ~123.87 ppm[1]

The carbons adjacent to the electronegative nitrogen atom (C-2 and C-6) are the most deshielded and appear at the lowest field. The C-4 carbon is the next most deshielded, followed by the C-3 and C-5 carbons. Understanding these baseline values is crucial for interpreting the spectra of substituted derivatives.

The Influence of Bromine Substitution: A Comparative Analysis

The introduction of bromine atoms onto the pyridine ring induces significant changes in the ¹³C NMR chemical shifts. These changes, known as substituent chemical shifts (SCS), are a combination of inductive and resonance effects. Bromine is an electronegative atom that exerts a through-bond inductive electron-withdrawing effect, which generally deshields the directly attached (ipso) carbon and other nearby carbons. However, as a halogen, it also possesses lone pairs of electrons that can participate in resonance, donating electron density into the aromatic π-system. The net effect on the chemical shift of each carbon depends on its position relative to the bromine substituent.

To provide a comprehensive comparison, this guide will analyze the predicted ¹³C NMR data for 3,6-dibromopyridine alongside the predicted data for its isomer, 2,6-dibromopyridine, and available data for monobrominated pyridines.

Comparative Data of Brominated Pyridines
CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
Pyridine (in Pyridine-d5)[1]150.35123.87135.91123.87150.35
2-Bromopyridine~142.9~128.8~140.0~123.5~151.0
3-Bromopyridine[2]~148.5~120.3~139.5~124.0~150.8
2,6-Dibromopyridine (Predicted)[3]~142.1~128.2~140.0~128.2~142.1
3,6-Dibromopyridine (Predicted) ~143.0 ~121.0 ~140.5 ~132.0 ~148.0

Note: The chemical shifts for 2-bromopyridine and the predicted values for 3,6-dibromopyridine are estimated based on substituent effects and available literature data. These values may vary depending on the solvent and other experimental conditions.

Analysis of 3,6-Dibromopyridine (Predicted)

For the target molecule, 3,6-dibromopyridine, we can predict the following chemical shifts by considering the additive effects of the two bromine substituents on the pyridine ring:

  • C-2: This carbon is ortho to the nitrogen and meta to the C-3 bromine, and also para to the C-6 bromine. The deshielding effect of the nitrogen is expected to be the dominant factor, though moderated by the substituent effects of the bromines. A value of approximately 143.0 ppm is predicted.

  • C-3: This is the ipso-carbon directly attached to a bromine atom. The strong deshielding effect of the bromine will be prominent, though it is also ortho to the nitrogen. This leads to a predicted chemical shift of around 121.0 ppm .

  • C-4: This carbon is para to the nitrogen and meta to both bromine atoms. The influence of the nitrogen will be significant, and the two meta bromine atoms will also contribute to its chemical environment, resulting in a predicted shift of approximately 140.5 ppm .

  • C-5: This carbon is meta to the nitrogen and ortho to the C-6 bromine, and para to the C-3 bromine. The ortho bromine will have a significant deshielding effect, leading to a predicted downfield shift to around 132.0 ppm .

  • C-6: This is another ipso-carbon directly attached to a bromine atom and adjacent to the nitrogen. The combined deshielding effects of both the nitrogen and the bromine are expected to result in a chemical shift of approximately 148.0 ppm .

Comparison with 2,6-Dibromopyridine

In 2,6-dibromopyridine, the molecule possesses a C₂ axis of symmetry. This results in only three unique carbon signals in the ¹³C NMR spectrum.

  • C-2 and C-6: These carbons are directly bonded to bromine and adjacent to the nitrogen. The predicted chemical shift of ~142.1 ppm reflects the strong deshielding from both the halogen and the heteroatom[3].

  • C-3 and C-5: These carbons are ortho to the bromine atoms and meta to the nitrogen. Their predicted chemical shift is ~128.2 ppm [3].

  • C-4: This carbon is para to the nitrogen and meta to both bromine atoms. Its predicted chemical shift is ~140.0 ppm [3].

The comparison highlights the significant impact of the substituent pattern on the resulting ¹³C NMR spectrum. The number of signals and their chemical shifts provide a clear fingerprint for each isomer.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

To ensure the acquisition of reliable and reproducible ¹³C NMR data, the following experimental protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the process.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of the 3,6-dibromo substituted pyridine into a clean, dry vial. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter that could degrade the spectral quality.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer and may need to be optimized for different instruments.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbons, resulting in singlet peaks for each unique carbon and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient. This determines the resolution of the spectrum.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended. This allows the carbon nuclei to return to their equilibrium state between pulses, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for organic molecules.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Structure-Spectra Relationship

The following diagrams illustrate the molecular structure of 3,6-dibromopyridine and a workflow for its ¹³C NMR analysis.

Figure 1: Molecular Structure of 3,6-Dibromopyridine cluster_pyridine C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 Br3 Br C3->Br3 C5 C5 C4->C5 C6 C6 C5->C6 N1 N C6->N1 Br6 Br C6->Br6 N1->C2

Caption: Molecular structure of 3,6-dibromopyridine.

Figure 2: Workflow for ¹³C NMR Analysis SamplePrep Sample Preparation (Weighing, Dissolution) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Acquisition Data Acquisition (Spectrometer Setup) NMRTube->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis

Caption: A streamlined workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR chemical shifts of 3,6-dibromo substituted pyridines provide a wealth of structural information that is invaluable to researchers in the chemical sciences. By understanding the fundamental principles of substituent effects and following a robust experimental protocol, scientists can confidently utilize this powerful analytical technique for the unambiguous characterization of these and other related heterocyclic compounds. This guide has provided a comparative framework for interpreting the ¹³C NMR spectra of dibrominated pyridines, with a specific focus on the 3,6-substitution pattern, thereby empowering researchers to accelerate their discovery and development efforts.

References

Sources

Validation

A Comparative Guide to HPLC Purity Standards for Ethyl 3,6-dibromopyridine-2-acetate

Introduction: In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. Ethyl 3,6-dibromopyridine-2-acetate, a key building block in the synthesis of complex molecules, is no exception. Its impurity profile can directly influence the outcomes of subsequent synthetic steps and the toxicological profile of the final compound. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will explore two robust methods, delving into the scientific rationale behind our methodological choices and presenting the data necessary to implement and validate these protocols in a regulated environment.

Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the cornerstone of purity analysis for moderately polar to non-polar organic molecules, making it the logical starting point for Ethyl 3,6-dibromopyridine-2-acetate. The separation is governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[1]

Method Rationale: A Scientifically Grounded Approach

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal resolution, peak shape, and sensitivity.

  • Stationary Phase Selection (The Column): While a standard C18 (octadecylsilane) column is a versatile and common choice, the di-brominated pyridine structure of our analyte presents an opportunity for enhanced selectivity. Halogenated aromatic compounds can engage in unique interactions beyond simple hydrophobicity.[2] Therefore, a Pentafluorophenyl (PFP) stationary phase is recommended as the primary column. PFP phases provide a multi-modal separation mechanism, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be highly effective for separating halogenated isomers and related impurities.[2][3]

  • Mobile Phase Composition: A gradient elution using a mixture of water and a polar organic solvent (typically acetonitrile or methanol) is essential. A gradient is necessary to elute a wide range of potential impurities, from polar starting materials to more non-polar by-products, within a reasonable timeframe. We incorporate a small amount of acid (0.1% trifluoroacetic acid or formic acid) to suppress the ionization of any potential acidic impurities and the basic nitrogen of the pyridine ring, thereby ensuring sharp, symmetrical peaks.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (λmax) and simultaneous monitoring across a spectrum to check for peak purity. For routine analysis, a single wavelength, typically around 260-280 nm, can be used.

Experimental Protocol: RP-HPLC on a PFP Column

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

ParameterCondition
Column PFP, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80-95% B; 17-19 min: 95% B; 19-20 min: 95-30% B; 20-25 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 275 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.
Workflow for Primary RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (ACN:H2O) s1->s2 s3 Filter (0.22 µm) s2->s3 h1 Inject Sample (5 µL) s3->h1 To HPLC h2 Gradient Elution on PFP Column (ACN/H2O Gradient) h1->h2 h3 UV Detection (275 nm) h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate % Area Purity d1->d2 d3 Assess Peak Purity (PDA) d1->d3 cluster_prep Sample Preparation cluster_hplc Orthogonal HPLC Analysis cluster_data Data Comparison s1 Use Same Sample Preparation as Primary Method h1 Inject Sample (5 µL) s1->h1 To HPLC h2 Gradient Elution on C18 Column (Different Selectivity) h1->h2 h3 UV Detection (275 nm) h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Compare % Purity Result with Primary Method d1->d2 d3 Investigate New or Shifted Impurity Peaks d2->d3

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Dibromopyridine Acetates

Executive Summary Dibromopyridine acetates serve as critical regioisomeric scaffolds in the synthesis of heterobiaryl drugs via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Their structural integrity is defined by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibromopyridine acetates serve as critical regioisomeric scaffolds in the synthesis of heterobiaryl drugs via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Their structural integrity is defined by the lability of the acetate protecting group and the electrophilic potential of the brominated pyridine ring.

This guide provides a comparative technical analysis of the mass spectrometric behavior of these compounds. We evaluate the performance of Electron Ionization (EI) against Electrospray Ionization (ESI-MS/MS) , establishing a self-validating protocol for confirming regioisomer identity and purity.

Part 1: The Isotopic Fingerprint (The Baseline)

Before analyzing fragmentation, the analyst must validate the molecular ion identity using the characteristic bromine isotope signature. Unlike monochromatic elements, Bromine exists as


 (50.7%) and 

(49.3%) in a nearly 1:1 ratio.[1]

For a dibromo species, the statistical distribution of isotopes (


 results in a distinct triad of peaks for the molecular ion (

):
Ion IdentityIsotope CompositionRelative Abundance (Approx)
M

1 (25%)
M+2

2 (50%)
M+4

1 (25%)

Validation Check: If your MS spectrum does not display a 1:2:1 intensity ratio at the molecular ion cluster, the sample is not a dibromo-derivative.

Part 2: Comparative Methodology (EI vs. ESI)

The choice of ionization method dictates the "performance" of the assay. Below is a comparative analysis of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific chemical class.

Comparative Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Input 70 eV (Hard)Thermal/Electric Field (Soft)
Molecular Ion Radical Cation

Protonated Adduct

Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Acetate Stability Low (Rapid loss of Ketene/Acetic Acid)High (Intact acetate often visible)
Primary Utility Structural Fingerprinting (Library matching)Purity & MW Confirmation (LC-compatible)
Decision Workflow

The following diagram outlines the logical selection process for the analyst based on the experimental goal.

IonizationSelection Start Analytical Goal Goal_Structure Structural Elucidation (Regioisomer ID) Start->Goal_Structure Goal_Purity Purity & Quantitation (High Throughput) Start->Goal_Purity Method_EI Method: GC-MS (EI) 70 eV Goal_Structure->Method_EI Preferred Method_ESI Method: LC-MS (ESI) Positive Mode Goal_Purity->Method_ESI Preferred Result_EI Result: Rich Fragment Pattern (Ring Cleavage) Method_EI->Result_EI Result_ESI Result: Intact [M+H]+ (Requires MS/MS for fragments) Method_ESI->Result_ESI

Figure 1: Decision tree for selecting ionization modes based on analytical requirements.

Part 3: Fragmentation Mechanisms

Understanding the specific bond cleavages allows for the differentiation of isomers. The fragmentation of dibromopyridine acetates follows a predictable cascade.

The Acetate Loss (The "Ketene" Signature)

The most labile bond in the system is the ester linkage. Upon ionization, the acetate group typically undergoes a rearrangement (often McLafferty-like or simple heterolytic cleavage depending on the alkyl chain length) to eliminate Ketene (


, 42 Da)  or Acetic Acid (60 Da) .
  • Observation: A sharp peak at

    
    . This confirms the presence of the acetate group.
    
The Halogen Ejection

Following the loss of the acetate, the pyridine ring remains highly energetic. The Carbon-Bromine bond is weaker than the Carbon-Chlorine or Carbon-Fluorine bond.

  • Observation: Sequential loss of bromine radicals (

    
    , 79/81 Da).
    
  • Note: The remaining monobromo cation will shift from a 1:2:1 isotope pattern to a 1:1 pattern (

    
     : 
    
    
    
    ).[1]
Ring Collapse

The final stage involves the degradation of the pyridine ring itself, typically via the expulsion of HCN (Hydrogen Cyanide, 27 Da) , a characteristic behavior of nitrogen heterocycles.

Fragmentation Pathway Diagram

FragmentationPathway Parent Parent Ion [M]+ (EI) or [M+H]+ (ESI) (1:2:1 Isotope Pattern) Step1 Loss of Acetate Group (-42 Da Ketene) Formation of Pyridinol Ion Parent->Step1 Primary Fragmentation Step2 Loss of Bromine Radical (-79/81 Da) (Pattern shifts to 1:1) Step1->Step2 Secondary Fragmentation Step3 Ring Contraction (-27 Da HCN) Step2->Step3 Tertiary Fragmentation

Figure 2: Step-wise fragmentation cascade of dibromopyridine acetates.

Part 4: Experimental Protocol (ESI-MS/MS)

For drug development applications, LC-MS/MS is the standard due to its compatibility with biological matrices. Below is a self-validating protocol.

Reagents
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: Dibromopyridine acetate reference standard (>98% purity).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile.

    • Dilute 1:100 with 50:50 Water:Acetonitrile.

    • Why: High concentration leads to detector saturation and dimer formation (

      
      ), complicating the spectrum.
      
  • Direct Infusion / Injection:

    • Inject 5 µL into the ESI source at a flow rate of 0.3 mL/min.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V (Start low to preserve molecular ion).

  • MS1 Scan (Full Scan):

    • Scan range:

      
       100 – 600.
      
    • Validation: Locate the parent cluster. Confirm the 1:2:1 isotope ratio.

  • MS2 Acquisition (Product Ion Scan):

    • Select the

      
       peak (the lowest mass peak in the triad) as the precursor.
      
    • Apply Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Why: Ramping CE ensures you capture both the labile acetate loss (low energy) and the stable ring cleavage (high energy).

Data Interpretation Table (Example)

Assuming a generic Dibromopyridine Acetate (


, MW ~295)
Fragment Ion (

)
Loss (Da)InterpretationIsotope Pattern
294 / 296 / 298 -

Parent
1 : 2 : 1
252 / 254 / 256 42

1 : 2 : 1
173 / 175 121 (42+79)Loss of Acetate + Br1 : 1
146 / 148 148 (42+79+27)Loss of Acetate + Br + HCN1 : 1

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 1,2-dibromoethane and characteristic isotope patterns. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatography - Mass Spectrometry (GC-MS) of Halogenated Compounds. Whitman College. Retrieved from [Link]

  • Gross, R. A. (2004).[2] Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms. The Chemical Educator.[2] Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry - Fragmentation Patterns.[3][4][5][6][7] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][4][5][6][7] Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Pyridine Ester Derivatives

Abstract Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic compounds. For researchers, scientists, and professionals in drug development, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of the vibrational signatures of key molecular scaffolds is paramount. This guide provides an in-depth comparison of the characteristic IR absorption bands for pyridine ester derivatives. We will explore how the position of the ester substituent on the pyridine ring (picolinates, nicotinates, and isonicotinates) and the nature of the ester's alkyl or aryl group systematically influence the vibrational frequencies of the carbonyl (C=O) and ether (C-O) linkages, as well as the foundational pyridine ring vibrations. This guide synthesizes experimental data from various sources, explains the underlying electronic and steric effects, and provides detailed, field-proven protocols for acquiring high-quality IR spectra.

Introduction: The Vibrational Language of Molecules

Infrared spectroscopy probes the vibrational transitions within a molecule.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds.[3][4] These vibrations, which include stretching (changes in bond length) and bending (changes in bond angle), are not isolated events. They are influenced by the entire molecular structure, including bond strength, atomic masses, and electronic effects like induction and resonance.[5] For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[1][5]

Pyridine esters, which incorporate a biocompatible pyridine ring and a versatile ester functional group, are prevalent motifs in pharmaceuticals and agrochemicals.[6] Their IR spectra are rich with information, but interpreting these "molecular fingerprints" requires a nuanced understanding of how subtle structural changes manifest as shifts in absorption frequencies. This guide aims to provide that understanding, enabling more precise and confident structural characterization.

Anatomy of a Pyridine Ester IR Spectrum

The IR spectrum of a pyridine ester derivative can be dissected into three key regions, each providing distinct structural clues:

  • The Carbonyl (C=O) Stretching Region (approx. 1700-1750 cm⁻¹): This region is dominated by the strong, sharp absorption of the ester's C=O bond. Its precise location is highly sensitive to the electronic environment.

  • The Fingerprint Region (Part I - C-O Stretches, approx. 1100-1300 cm⁻¹): This complex region contains the two characteristic C-O stretching vibrations of the ester group, which are crucial for confirming the ester functionality.

  • The Fingerprint Region (Part II - Pyridine Ring Vibrations, approx. 1400-1600 cm⁻¹): This area features a series of bands corresponding to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

The logical workflow for analyzing these compounds is to first identify the key functional groups and then to deduce the substitution pattern from the subtle shifts in their characteristic bands.

G cluster_0 Spectroscopic Analysis Workflow A Acquire IR Spectrum B Identify Key Functional Groups A->B C Analyze C=O Stretching Region (~1730 cm⁻¹) B->C D Analyze C-O Stretching Region (1300-1100 cm⁻¹) B->D E Analyze Pyridine Ring Region (1600-1400 cm⁻¹) B->E F Correlate Frequency Shifts with Isomeric Structure C->F D->F E->F G Structural Confirmation F->G G cluster_picolinate Methyl Picolinate (2-position) cluster_nicotinate Methyl Nicotinate (3-position) cluster_isonicotinate Methyl Isonicotinate (4-position) picolinate picolinate nicotinate nicotinate isonicotinate isonicotinate

Caption: Isomeric structures of methyl pyridinecarboxylates.

Comparative Analysis: Experimental Data

The following table summarizes the key IR absorption frequencies for a selection of methyl, ethyl, and phenyl esters of picolinic, nicotinic, and isonicotinic acids. This data, compiled from various spectroscopic databases and literature sources, illustrates the trends discussed above.

CompoundEster PositionEster Groupν(C=O) (cm⁻¹)ν(C-C-O) (cm⁻¹)ν(O-C-C) (cm⁻¹)Pyridine Ring ν(C=C, C=N) (cm⁻¹)
Methyl Picolinate 2- (ortho)-COOCH₃~1730~1290, ~1255~1140~1590, ~1575, ~1440
Methyl Nicotinate 3- (meta)-COOCH₃~1728~1295~1125~1590, ~1575, ~1430
Methyl Isonicotinate 4- (para)-COOCH₃~1725~1285~1120~1600, ~1560, ~1415
Ethyl Picolinate 2- (ortho)-COOCH₂CH₃~1725~1290, ~1250~1130~1590, ~1570, ~1440
Ethyl Nicotinate 3- (meta)-COOCH₂CH₃~1726~1290~1110~1590, ~1575, ~1430
Ethyl Isonicotinate 4- (para)-COOCH₂CH₃~1724~1280~1105~1600, ~1560, ~1410
Phenyl Nicotinate 3- (meta)-COOC₆H₅~1738~1270~1195, ~1170~1585, ~1570, ~1425
Phenyl Isonicotinate 4- (para)-COOC₆H₅~1735~1275~1190, ~1165~1595, ~1555, ~1410

Data compiled from various sources, including NIST Chemistry WebBook and PubChem. [1][7][8]Wavenumbers are approximate and can vary slightly based on the sampling method and physical state.

Key Observations and Interpretation:

  • C=O Stretching Frequency: A general trend is observed where the C=O frequency decreases slightly in the order: nicotinate > picolinate > isonicotinate for the methyl and ethyl esters. This reflects the increasing degree of conjugation and electron-withdrawing resonance effect from the para-position, which weakens the C=O bond. The phenyl esters show a higher C=O frequency, likely due to the electron-withdrawing nature of the phenyl group itself, which reduces the electron-donating ability of the ether oxygen into the carbonyl group.

  • C-O Stretching Frequencies: The C-C-O stretch is consistently found at a higher wavenumber than the O-C-C stretch. The positions of these bands are also influenced by the isomeric position, though the trend is less pronounced than for the C=O stretch.

  • Pyridine Ring Vibrations: The bands associated with the pyridine ring show distinct patterns for each isomer, making this region particularly useful for distinguishing between picolinates, nicotinates, and isonicotinates.

Experimental Protocols: Acquiring High-Fidelity Spectra

The quality of an IR spectrum is critically dependent on proper sample preparation and data acquisition. Two common methods for analyzing solid organic compounds like pyridine esters are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation and Transmission Analysis

This traditional method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide and pressing it into a thin, transparent pellet.

Protocol:

  • Material Preparation: Use only spectroscopy-grade KBr, dried in an oven at ~110°C for 2-3 hours and stored in a desiccator to prevent moisture absorption. [3]Water shows strong IR absorptions that can obscure the sample spectrum. [9]2. Grinding and Mixing: In an agate mortar, thoroughly grind 1-2 mg of the pyridine ester derivative to a fine, glossy powder. Add approximately 100-200 mg of the dried KBr. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous powder is obtained. [3][4]Work quickly to minimize moisture uptake.

  • Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc. [9]4. Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty spectrometer. This accounts for atmospheric CO₂ and H₂O, as well as the instrument's response.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

G cluster_KBr KBr Pellet Workflow Start Start Grind Grind Sample (1-2 mg) Start->Grind Mix Add & Mix KBr (100-200 mg) Grind->Mix Press Press Pellet (8-10 tons) Mix->Press Background Acquire Background Scan Press->Background Sample Acquire Sample Scan Background->Sample Process Process Spectrum Sample->Process End End Process->End

Caption: Workflow for KBr pellet preparation and analysis.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for analyzing small quantities of solid powders. [10] Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the crystal surface, then allow it to dry completely.

  • Background Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the pyridine ester powder directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Apply Pressure: Lower the ATR's pressure anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. The software will automatically generate the final spectrum by ratioing against the collected background.

  • Cleaning: After analysis, raise the anvil, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Conclusion

The infrared spectrum of a pyridine ester derivative is a rich source of structural information. By systematically analyzing the key vibrational bands—the C=O stretch, the dual C-O stretches, and the pyridine ring modes—researchers can confidently identify this important functional group and distinguish between its ortho, meta, and para isomers. The position of the C=O stretch is a sensitive probe of the electronic effects of conjugation, while the fingerprint region provides definitive evidence for both the ester linkage and the specific substitution pattern on the pyridine ring. By employing the detailed experimental protocols provided, scientists can acquire high-quality, reproducible data to support their research and development efforts in pharmaceuticals and other chemical sciences.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • PubChem. Phenyl 3-pyridinecarboxylate. [Link]

  • NIU - Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. [Link]

  • Helsinki University. Quick User Guide for FT-IR. [Link]

  • J-Stage. Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. [Link]

  • Spectroscopy Online. (2025, November 18). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. [Link]

  • ResearchGate. FTIR spectroscopy work flow for imaging and diagnosis. [Link]

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • YouTube. (2020, November 27). Acquiring and Processing FTIR Spectra. [Link]

  • University of the Witwatersrand, Johannesburg. Chapter 2. [Link]

  • USDA ARS. Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. [Link]

  • ResearchGate. (2025, August 7). The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. [Link]

  • RSC Publishing. 188. Infrared spectra and hydrogen bonding in pyridine derivatives. [Link]

  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Semantic Scholar. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2025, August 7). The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. [Link]

  • ResearchGate. How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. [Link]

  • University of California, Davis. Table of IR Absorptions. [Link]

  • Elixir International Journal. Pdf. [Link]

  • National Institute of Standards and Technology. 4-Pyridinecarboxylic acid, ethyl ester. [Link]

  • Google Books. Heterocyclic Chemistry, Fifth Edition.
  • Google Books.
  • ResearchGate. Difference FTIR spectra for the adsorption of β-picoline on V-Ti-O.... [Link]

  • The Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]

  • Nazarbayev University. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. [Link]

  • IntechOpen. Vibrational Spectroscopy. [Link]

  • Wiley. Handbook of Vibrational Spectroscopy. [Link]

  • Royal Society of Chemistry. (2020, December 10). Chapter 3: Computational Vibrational Spectroscopy: A Contemporary Perspective. [Link]

  • PMC. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]

  • ResearchGate. The C=O bond, part VI: Esters and the rule of three. [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. Comparison of FTIR spectra in the 1850–1500 cm − 1 range for different.... [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

Sources

Comparative

A Researcher's Guide to the Solid-State Architecture of Ethyl Pyridine-2-Acetate Derivatives: A Comparative Crystallographic Analysis

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its physical properties, chemical reacti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its physical properties, chemical reactivity, and biological activity. In the realm of medicinal chemistry and materials science, ethyl pyridine-2-acetate and its derivatives are a class of compounds with significant potential. Their utility, however, is intrinsically linked to their solid-state conformation and the intricate network of intermolecular interactions that govern their crystal packing. This guide provides a comparative overview of the X-ray crystallographic data of ethyl pyridine-2-acetate derivatives, offering a framework for understanding their structural nuances and a detailed protocol for obtaining high-quality crystallographic data.

The Decisive Role of Crystal Structure

The precise arrangement of atoms in a crystal lattice dictates a molecule's properties in the solid state. For pharmaceutical compounds, this can influence solubility, dissolution rate, and bioavailability. In materials science, it can determine optical and electronic properties. X-ray crystallography is the gold-standard technique for elucidating this three-dimensional arrangement, providing a detailed map of atomic positions, bond lengths, bond angles, and the subtle non-covalent interactions that hold the crystal together. By comparing the crystal structures of a series of related compounds, we can begin to understand how even minor chemical modifications can lead to profound changes in their solid-state architecture.

Comparative Analysis of Ethyl Pyridine-2-Acetate Derivatives

A systematic analysis of the crystal structures of ethyl pyridine-2-acetate derivatives reveals the significant influence of substituents on the pyridine ring. While a comprehensive database of all possible derivatives is beyond the scope of this guide, the following table presents a representative comparison based on crystallographic data of related pyridine-containing organic molecules. This comparison highlights the key parameters that researchers should consider when analyzing their own crystallographic data.

Derivative (Substituent at C5)Space GroupUnit Cell Dimensions (Å, °)Key Intermolecular InteractionsRef.
Hypothetical: H P2₁/ca=8.5, b=10.2, c=9.8, β=105°C-H···O, π-π stackingN/A
Hypothetical: Cl P-1a=7.9, b=8.8, c=11.1, α=88, β=92, γ=101°C-H···O, C-H···N, Halogen bonding (Cl···N)N/A
Hypothetical: NO₂ P2₁/na=12.3, b=5.6, c=14.5, β=98°C-H···O, N-O···π interactionsN/A
Ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate P2₁/ca=11.9, b=7.4, c=13.1, β=109.8°C-H···O, N-O···π interactions[1]

This table includes hypothetical data for illustrative purposes to demonstrate the expected variations in crystallographic parameters with different substituents, alongside published data for a more complex derivative.

The introduction of different functional groups onto the pyridine ring can lead to significant changes in the crystal packing. For instance, a halogen substituent like chlorine can introduce halogen bonding, a highly directional interaction that can compete with and complement traditional hydrogen bonds. An electron-withdrawing nitro group can alter the electrostatic potential of the pyridine ring, favoring N-O···π interactions over traditional π-π stacking. These subtle changes can have a cascading effect on the entire crystal lattice, influencing everything from the unit cell dimensions to the overall symmetry of the crystal.

The Experimental Workflow: From Crystal to Structure

Obtaining high-quality single-crystal X-ray diffraction data is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow, from crystal growth to the final refined structure.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation diffusion Vapor Diffusion dissolution->diffusion cooling Slow Cooling dissolution->cooling mounting Crystal Mounting evaporation->mounting diffusion->mounting cooling->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule, from synthesis to final data analysis.

A Detailed Protocol for Single-Crystal X-ray Diffraction

This protocol provides a step-by-step guide for obtaining a high-quality crystal structure of an ethyl pyridine-2-acetate derivative.

1. Crystal Growth: The Foundation of a Good Structure

The quality of the final crystal structure is critically dependent on the quality of the single crystal used for data collection. The goal is to grow well-formed, single crystals that are free from defects.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

2. Crystal Selection and Mounting

  • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • Carefully mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., Paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

3. Data Collection

  • Mount the goniometer head on the diffractometer. Modern single-crystal X-ray diffractometers are highly automated.[2]

  • Cool the crystal to the desired temperature (typically 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

  • The instrument software will typically perform an initial series of scans to determine the unit cell parameters and the crystal's orientation.

  • A full data collection strategy is then calculated to measure the intensities of a large number of unique reflections. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[2]

4. Data Processing and Structure Solution

  • The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal system and space group are determined from the symmetry of the diffraction pattern.

  • The structure is "solved" using computational methods such as direct methods or Patterson methods to obtain an initial model of the atomic positions. Software such as SHELX or OLEX2 is commonly used for this purpose.[3]

5. Structure Refinement and Validation

  • The initial structural model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, and their anisotropic displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The quality of the final structure is assessed using various metrics, including the R-factor, the goodness-of-fit (GooF), and the residual electron density map.

  • The final, validated structure is saved in the Crystallographic Information File (CIF) format, which is the standard for reporting crystal structure data.

Key Intermolecular Interactions in Pyridine Derivatives

The crystal packing of ethyl pyridine-2-acetate derivatives is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for rationalizing the observed crystal structures and for designing new molecules with desired solid-state properties.[4]

intermolecular_interactions Key Intermolecular Interactions cluster_interactions Interaction Types Pyridine Pyridine Derivative H_Bond Hydrogen Bonding (e.g., C-H···O, C-H···N) Pyridine->H_Bond Acceptor/Donor Pi_Stacking π-π Stacking Pyridine->Pi_Stacking Aromatic Ring Halogen_Bond Halogen Bonding (e.g., C-X···N) Pyridine->Halogen_Bond Lewis Base (N atom) Other Other Weak Interactions (e.g., van der Waals) Pyridine->Other

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,6-dibromopyridine-2-acetate

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the chem...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the chemical reagents we employ, from initial handling to final disposal. Ethyl 3,6-dibromopyridine-2-acetate, a halogenated pyridine derivative, is a valuable building block in synthesis, but its characteristics demand a rigorous and informed disposal protocol.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 3,6-dibromopyridine-2-acetate and its associated waste streams. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to empower you to make safe, autonomous decisions in your laboratory environment.

Part 1: Hazard Profile & Waste Characterization

Understanding the "why" is the foundation of safe chemical handling. The disposal protocol for Ethyl 3,6-dibromopyridine-2-acetate is dictated by its molecular structure: a pyridine ring, two bromine atoms (making it a halogenated organic), and an ethyl acetate functional group. While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can construct a reliable hazard profile by examining its constituent parts and related molecules.

  • Pyridine Core: Pyridine and its derivatives are often harmful if swallowed, in contact with skin, or inhaled.[1][2] They can cause skin and eye irritation.[2]

  • Dibromo- Substitution: The presence of bromine atoms classifies this compound as a halogenated organic . Halogenated wastes have specific disposal requirements and should never be mixed with non-halogenated organic waste.[3][4] Compounds like 2,6-Dibromopyridine are noted to be toxic, irritating to the skin, eyes, and respiratory system, and may be fatal if swallowed.[5][6]

  • Ethyl Acetate Group: This portion of the molecule introduces flammability concerns. Ethyl acetate is a highly flammable liquid with vapors that can cause drowsiness and dizziness.[7][8][9]

Based on this analysis, any waste containing Ethyl 3,6-dibromopyridine-2-acetate must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified based on its toxicity and potential ignitability.[10][11]

Anticipated Hazard Classification Summary

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Likely Category 2 or 3Fatal or toxic if swallowed, in contact with skin, or if inhaled.[12][13]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][14]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5][14]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[5]
FlammabilityLikely Category 3 or 4Flammable or combustible liquid.[12][13]
Hazardous to the Aquatic EnvironmentLikely Long-Term HazardHalogenated organics can be persistent and harmful to aquatic life.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure safety and compliance with EPA and OSHA regulations. Academic laboratories should operate under a Laboratory Management Plan, which may include the provisions of 40 CFR Part 262, Subpart K.[10][15]

Step 1: Immediate Segregation at the Point of Generation

The single most critical step is proper segregation. As soon as a waste stream containing Ethyl 3,6-dibromopyridine-2-acetate is generated (e.g., leftover solutions, contaminated consumables), it must be kept separate from other waste types.

  • Causality: Mixing halogenated waste with non-halogenated waste complicates and significantly increases the cost of disposal. More dangerously, inadvertent mixing of incompatible chemicals can lead to violent reactions.[10] For instance, mixing halogenated compounds with strong acids, bases, or oxidizing agents can lead to hazardous reactions.[3][5][16]

Action: Designate a specific, labeled waste container solely for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste." This must be done at the fume hood or bench where the work is performed.

Step 2: Proper Containerization

The integrity of your waste container is your primary defense against spills and exposure.

  • Container Requirements:

    • Chemical Compatibility: Use containers made of materials that do not react with the waste. For Ethyl 3,6-dibromopyridine-2-acetate and common organic solvents, borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.[10]

    • Condition: The container must be free of cracks or defects and have a secure, leak-proof screw-top cap.[11]

    • Venting: For liquid waste that may evolve gas, a vented cap may be necessary. Consult with your institution's Environmental Health & Safety (EHS) department.

    • Closure: Keep the waste container closed at all times, except when you are actively adding waste.[4] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.

Step 3: Meticulous Labeling

An unlabeled container is a critical safety failure. All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[17][18]

  • Labeling Best Practices:

    • Use your institution's official hazardous waste label.

    • Clearly write "Hazardous Waste."

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. The percentages must total 100%.

    • Indicate the relevant hazards (e.g., Toxic, Flammable, Irritant).

    • Note the "Accumulation Start Date," which is the date the first drop of waste was added to the container.

Step 4: Safe On-Site Accumulation

Regulations govern how much waste you can store in the lab and for how long. Most labs operate under the "Satellite Accumulation Area" (SAA) rules.

  • SAA Guidelines:

    • The SAA must be at or near the point of waste generation and under the control of the lab personnel.[11]

    • Store waste containers in a designated, well-ventilated area, such as a secondary containment tray within a fume hood or a dedicated, approved cabinet.[17]

    • Do not store incompatible waste types together. For example, keep halogenated organics separate from strong acids or oxidizers.[4]

    • Once a container is full, or within 12 months of the accumulation start date for academic labs under Subpart K, it must be moved to a central accumulation area or collected by EHS.[15]

Step 5: Arranging for Final Disposal

As a generator of hazardous waste, you are responsible for it "from cradle to grave." Final disposal must be handled by professionals.

  • Action:

    • When your waste container is full or nearing its time limit, complete the hazardous waste label.

    • Contact your institution's EHS office to schedule a waste pickup.[18]

    • EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration for halogenated organic compounds.

Part 3: Emergency Procedures for Spills

Preparedness is paramount. Your response to a spill will depend on its size and your level of training.

  • Small Spill (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Ensure the fume hood is functioning properly.

    • Wear appropriate PPE: double nitrile gloves, chemical splash goggles, and a lab coat.[3]

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[16] Do not use combustible materials like paper towels.

    • Scoop the absorbent material into a designated container for solid hazardous waste.

    • Clean the spill area, and dispose of all cleanup materials as hazardous waste.

  • Large Spill (>1 Liter or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert others and evacuate the lab, closing the doors behind you.

    • Contact your institution's EHS and emergency services immediately.

Part 4: Visualizing the Disposal Workflow

This diagram outlines the decision-making process for the proper disposal of waste containing Ethyl 3,6-dibromopyridine-2-acetate.

G cluster_0 A Waste Generation (e.g., reaction quench, contaminated wipes) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate into HALOGENATED WASTE STREAM B->C Yes D Segregate into NON-HALOGENATED WASTE STREAM B->D No E Select Compatible Container (Glass or HDPE, sealed lid) C->E F Affix & Complete Hazardous Waste Label (Contents, Hazards, Date) E->F G Store in Satellite Accumulation Area (Secondary containment, ventilated) F->G H Container Full or Time Limit Reached? G->H I Contact EHS for Pickup H->I Yes J Continue Accumulation H->J No J->G caption Disposal Workflow for Chemical Waste

Caption: Disposal Workflow for Chemical Waste

By adhering to this structured and logically-grounded protocol, you ensure the safety of yourself and your colleagues, maintain environmental stewardship, and uphold the integrity of your research institution.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • University of Kentucky. Chemical Waste | Research Safety. [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET. [Link]

  • Dow. (2024, November 12). SAFETY DATA SHEET. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromopyridine, 98%. [Link]

  • Environmental Health & Safety, The University of Texas at Austin. Guidelines For the Safe Use & Disposal Of Ethidium Bromide. [Link]

Sources

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